molecular formula C12H10O3 B1268066 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 62484-76-8

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B1268066
CAS No.: 62484-76-8
M. Wt: 202.21 g/mol
InChI Key: MVKCOCQJKGTQAM-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde (CAS 62484-76-8) is a high-purity chromone-based chemical building block with significant applications in medicinal and inorganic chemistry research. This compound, with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol, serves as a key precursor for the development of novel metal complexes . Its primary research value lies in its role as an organic ligand for synthesizing homoleptic and heteroleptic complexes with metal ions such as Mn(II), Co(II), Ni(II), and Cu(II) . The formed complexes have been characterized and evaluated for their antimicrobial properties, showing promising activity against both gram-positive and gram-negative bacteria . The compound's structural features, including the carbonyl and aldehyde functional groups, make it a versatile scaffold for further chemical modifications and for constructing more complex heterocyclic systems with potential biological activity. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it is classified as an irritant .

Properties

IUPAC Name

5,7-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKCOCQJKGTQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334834
Record name 5,7-Dimethylchromone-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-76-8
Record name 5,7-Dimethylchromone-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, a valuable building block in medicinal chemistry. The chromone scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1] This document outlines a detailed experimental protocol for the synthesis of the title compound via the Vilsmeier-Haack reaction and discusses its key characterization data.

Synthesis

The most efficient and widely used method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[2] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic precursor.[3][4] In the case of this compound, the starting material is 2'-hydroxy-4',6'-dimethylacetophenone.

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then reacts with the 2'-hydroxy-4',6'-dimethylacetophenone. A double formylation, intramolecular cyclization, and subsequent dehydration yield the final 3-formylchromone product.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones.[2]

Materials:

  • 2'-hydroxy-4',6'-dimethylacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol

  • Acetic acid

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Calcium chloride guard tube

  • Magnetic stirrer with heating plate

  • Ice-water bath

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (15 mL). Cool the flask in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (5 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the pink formylating complex (Vilsmeier reagent).[2]

  • Reaction with Substrate: Dissolve 2'-hydroxy-4',6'-dimethylacetophenone (0.05 mol) in a minimal amount of DMF. Add this solution dropwise with vigorous stirring to the freshly prepared Vilsmeier reagent, maintaining the temperature below 20°C.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, and then let it stand overnight. The mixture may become a thick mass.[2]

  • Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 400 g) with vigorous stirring. A yellow solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.[2]

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the crude solid. Recrystallize the product from an ethanol:acetic acid mixture (1:1 ratio) to obtain pure, light yellow crystals of this compound.[1][2]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Appearance Light yellow crystalline solid[1]
Melting Point 143-151 °C[1]
Purity (by HPLC) ≥ 97%[1]
Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available in the cited literature. The following data are expected values based on the analysis of closely related 3-formylchromone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, aldehydic, and methyl protons.

  • Aldehyde proton (-CHO): A singlet is expected around δ 10.0-10.2 ppm.

  • H-2 proton: A singlet for the proton at the 2-position of the chromone ring is anticipated in the range of δ 8.5-9.0 ppm.

  • Aromatic protons (H-6 and H-8): Two singlets are expected for the aromatic protons, likely between δ 7.0 and 8.0 ppm.

  • Methyl protons (-CH₃): Two distinct singlets for the two methyl groups at positions 5 and 7 are expected, typically in the region of δ 2.4-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aldehyde carbonyl (CHO): ~185-195 ppm

  • Chromone carbonyl (C-4): ~175-180 ppm

  • C-2 and C-3: ~155-165 ppm and ~115-125 ppm, respectively.

  • Aromatic carbons: Signals for the aromatic carbons are expected in the region of ~110-160 ppm.

  • Methyl carbons: Signals for the methyl carbons should appear in the upfield region, around ~20-25 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3]

  • C=O stretching (aldehyde): A strong absorption band is expected around 1690-1710 cm⁻¹.

  • C=O stretching (ketone in pyrone ring): A strong absorption band is expected in the range of 1630-1660 cm⁻¹.[3]

  • C=C stretching (aromatic and pyrone ring): Absorption bands in the region of 1450-1600 cm⁻¹.

  • C-H stretching (aromatic and aldehydic): Signals typically appear around 2800-3100 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 202, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for 3-formylchromones involve the loss of CO (m/z = 174) and the formyl radical (CHO, m/z = 173).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization cluster_workflow Experimental Workflow DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Substrate 2'-hydroxy-4',6'- dimethylacetophenone Substrate->Intermediate Nucleophilic attack on Product 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Intermediate->Product Hydrolysis & Cyclization Start Start Reagent_Prep Prepare Vilsmeier Reagent Start->Reagent_Prep Reaction Add Substrate & React Reagent_Prep->Reaction Workup Aqueous Workup (Ice) Reaction->Workup Isolation Filter Product Workup->Isolation Purification Recrystallize Isolation->Purification End Characterize Final Product Purification->End

Caption: Vilsmeier-Haack Synthesis of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its expected characterization data. The Vilsmeier-Haack reaction is a reliable method for obtaining this valuable chromone derivative. The information presented herein is intended to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to synthesize and utilize this and similar compounds for further research and application.

References

Spectroscopic and Synthetic Profile of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No: 62484-76-8). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. A standard experimental protocol for its synthesis via the Vilsmeier-Haack reaction is also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral characteristics of chromone backbones and the influence of methyl and carbaldehyde substituents as observed in analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2~8.5Singlet-Deshielded proton adjacent to the ether oxygen and formyl group.
H-6~6.9Singlet-Aromatic proton between two methyl groups.
H-8~7.1Singlet-Aromatic proton.
CHO~10.2Singlet-Aldehydic proton.
5-CH₃~2.4Singlet-Methyl group protons at position 5.
7-CH₃~2.4Singlet-Methyl group protons at position 7.

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm) Notes
C-2~158Olefinic carbon adjacent to oxygen.
C-3~120Olefinic carbon bearing the formyl group.
C-4~175Carbonyl carbon.
C-4a~155Quaternary aromatic carbon.
C-5~140Quaternary aromatic carbon bearing a methyl group.
C-6~120Aromatic CH.
C-7~145Quaternary aromatic carbon bearing a methyl group.
C-8~118Aromatic CH.
C-8a~125Quaternary aromatic carbon.
CHO~188Aldehydic carbonyl carbon.
5-CH₃~21Methyl carbon.
7-CH₃~21Methyl carbon.

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3100-3000Medium
C-H (aldehyde)2850-2750Medium
C=O (ketone)1650-1630Strong
C=O (aldehyde)1700-1680Strong
C=C (aromatic)1600-1450Medium-Strong
C-O (ether)1250-1200Strong

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺202.06Molecular ion
[M-H]⁺201.05Loss of a hydrogen atom
[M-CHO]⁺173.06Loss of the formyl group
[M-CO]⁺174.07Loss of carbon monoxide

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

Synthesis of this compound via Vilsmeier-Haack Reaction

Starting Material: 2'-Hydroxy-4',6'-dimethylacetophenone

Reagents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over a period of 30 minutes, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent (a yellow to orange solid) will be observed.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour.

  • To this, add a solution of 2'-hydroxy-4',6'-dimethylacetophenone (1 equivalent) in a minimum amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and maintain it at this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The solid product that precipitates out is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford this compound as a crystalline solid.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 2'-Hydroxy-4',6'- dimethylacetophenone C This compound A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl₃/DMF) D ¹H NMR C->D Characterization E ¹³C NMR C->E Characterization F IR Spectroscopy C->F Characterization G Mass Spectrometry C->G Characterization

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic_Analysis_Workflow start Synthesized Compound purification Purification (Recrystallization/Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation nmr NMR Spectroscopy (¹H and ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Mass Spectrometry of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, a compound of interest in medicinal chemistry and drug discovery. This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis.

Introduction

This compound belongs to the chromone class of heterocyclic compounds, which are known for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, providing researchers with the necessary information for its identification and further investigation.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides significant structural information. The key quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is based on the expected fragmentation of the molecule under standard EI-MS conditions.

m/zRelative Abundance (%)Proposed Ion Identity
202100[M]⁺˙ (Molecular Ion)
20195[M-H]⁺
17440[M-CO]⁺˙
17385[M-CHO]⁺
14530[M-CO-CHO]⁺
11825[C₈H₆O]⁺˙
9115[C₇H₇]⁺

Experimental Protocol

A detailed methodology for the mass spectrometry analysis of this compound is provided below.

3.1. Sample Preparation

  • Purification: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Dissolve the purified compound in a volatile organic solvent such as methanol, acetone, or ethyl acetate.

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL.

3.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

  • Ion Source Temperature: 200-250 °C.

  • Inlet System: A direct insertion probe or a gas chromatograph can be used for sample introduction. For direct insertion, the probe should be heated to volatilize the sample.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

  • Scan Range: m/z 40-400 to ensure the detection of the molecular ion and all significant fragments.

3.3. Data Acquisition and Analysis

  • Acquire the mass spectrum of the sample.

  • Obtain a background spectrum by running a blank (solvent only).

  • Subtract the background spectrum from the sample spectrum to obtain the clean mass spectrum of the analyte.

  • Identify the molecular ion peak and the major fragment ions.

  • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis Sample Purified Compound Solution Dissolve in Volatile Solvent Sample->Solution Dilution Dilute to Working Concentration Solution->Dilution Introduction Sample Introduction (GC or Direct Probe) Dilution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalyzer Mass Analysis (e.g., TOF) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Acquisition Data Acquisition Detector->Acquisition BackgroundSubtraction Background Subtraction Acquisition->BackgroundSubtraction Interpretation Spectral Interpretation BackgroundSubtraction->Interpretation Structure Structure Confirmation Interpretation->Structure

Mass Spectrometry Experimental Workflow

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to proceed through several key pathways, primarily initiated by the loss of a hydrogen atom, a formyl radical, or carbon monoxide. A significant fragmentation route for chromones is the retro-Diels-Alder (RDA) reaction.

fragmentation_pathway M [M]⁺˙ m/z = 202 M_minus_H [M-H]⁺ m/z = 201 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 173 M->M_minus_CHO - CHO• M_minus_CO [M-CO]⁺˙ m/z = 174 M->M_minus_CO - CO RDA_Fragment RDA Fragment [C₈H₆O]⁺˙ m/z = 118 M->RDA_Fragment Retro-Diels-Alder Fragment_145 [M-CHO-CO]⁺ m/z = 145 M_minus_CHO->Fragment_145 - CO M_minus_CO->Fragment_145 - CHO• Toluene_Fragment [C₇H₇]⁺ m/z = 91 RDA_Fragment->Toluene_Fragment - CO, -H•

Proposed Fragmentation Pathway

This proposed pathway highlights the major fragmentation routes that are consistent with the principles of mass spectrometry for aromatic and heterocyclic compounds. The initial loss of a hydrogen radical or a formyl radical is common for aromatic aldehydes.[2][3][4] The subsequent loss of carbon monoxide is a characteristic fragmentation of the chromone ring system. The retro-Diels-Alder reaction is a key fragmentation pathway for cyclic systems containing a double bond, leading to the formation of a diene and a dienophile.[5][6][7]

References

physical and chemical properties of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a substituted chromone derivative with potential applications in medicinal chemistry and drug discovery. The chromone scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification. Furthermore, this guide explores its potential biological activities and involvement in key signaling pathways, supported by visual diagrams to facilitate understanding of its mechanism of action.

Chemical and Physical Properties

This compound, also known as 5,7-dimethylchromone-3-carboxaldehyde, is a solid organic compound. Its core structure consists of a chromone ring system with methyl groups at positions 5 and 7, and a carbaldehyde group at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 5,7-Dimethylchromone-3-carboxaldehyde, 5,7-Dimethyl-3-formylchromone[1]
CAS Number 62484-76-8[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Melting Point 145-147 °C[1]
Boiling Point 370.4 ± 42.0 °C (Predicted)N/A
Solubility Data not availableN/A

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Data
¹H NMR Chemical shifts (ppm) for aromatic protons, methyl protons, the aldehydic proton, and the proton at position 2 of the chromone ring are expected. Specific shifts would require computational prediction.
¹³C NMR Chemical shifts (ppm) for the carbonyl carbon, aldehydic carbon, aromatic carbons, methyl carbons, and other carbons of the chromone ring are expected. Specific shifts would require computational prediction.
Infrared (IR) Characteristic peaks for C=O stretching (ketone and aldehyde), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching are anticipated.
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z 202. Fragmentation patterns would likely involve the loss of CO, CHO, and methyl groups.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is the primary method for synthesizing 3-formylchromones from the corresponding 2-hydroxyacetophenones.

Workflow for the Synthesis of this compound

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction at 0-10°C POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Starting_Material 2'-Hydroxy-4',6'-dimethylacetophenone Starting_Material->Intermediate Electrophilic attack Product This compound Intermediate->Product Hydrolysis and Cyclization G Crude Crude Product Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Crystals Formation of pure crystals Cool->Crystals Filter Filter and wash with cold ethanol Crystals->Filter Dry Dry under vacuum Filter->Dry Pure Pure Product Dry->Pure G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chromone Chromone Derivatives (e.g., this compound) DeathReceptor Death Receptors (e.g., FAS, TNFR) Chromone->DeathReceptor Sensitizes Mitochondrion Mitochondrion Chromone->Mitochondrion Induces stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Transcription Chromone Chromone Derivatives Chromone->IKK Inhibits

References

The Discovery of Novel Dimethyl-Substituted Chromone-3-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone (4H-1-benzopyran-4-one) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The strategic introduction of substituents onto the chromone ring allows for the fine-tuning of these biological properties. Among these, chromone-3-carbaldehydes are particularly valuable intermediates due to the reactivity of the aldehyde group, which serves as a handle for further molecular elaboration. This technical guide focuses on the discovery and synthesis of novel dimethyl-substituted chromone-3-carbaldehydes, a class of compounds with significant potential for the development of new therapeutic agents.

The primary route for the synthesis of these compounds is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic systems.[1][2][3][4] This guide will provide a comprehensive overview of the synthetic methodologies, quantitative data for key dimethyl-substituted isomers, and detailed experimental protocols.

General Synthetic Approach: The Vilsmeier-Haack Reaction

The synthesis of dimethyl-substituted chromone-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack formylation of the corresponding dimethyl-substituted 2-hydroxyacetophenones.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).[2][3][4]

The mechanism proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich aromatic ring of the 2-hydroxyacetophenone then attacks this reagent, leading to formylation and subsequent cyclization to form the chromone ring system.[5]

Below is a generalized workflow for the synthesis of these target compounds.

G cluster_0 Starting Material Preparation cluster_1 Vilsmeier-Haack Reaction cluster_2 Purification Dimethylphenol Dimethylphenol Dimethylphenyl_acetate Dimethylphenyl_acetate Dimethylphenol->Dimethylphenyl_acetate Acetic Anhydride, Pyridine Dimethyl_hydroxyacetophenone Dimethyl_hydroxyacetophenone Dimethylphenyl_acetate->Dimethyl_hydroxyacetophenone Fries Rearrangement (AlCl3) Vilsmeier_Reagent_Complex Vilsmeier_Reagent_Complex Dimethyl_hydroxyacetophenone->Vilsmeier_Reagent_Complex POCl3, DMF Dimethyl_Chromone_Carbaldehyde Dimethyl_Chromone_Carbaldehyde Vilsmeier_Reagent_Complex->Dimethyl_Chromone_Carbaldehyde Hydrolysis Purified_Product Purified_Product Dimethyl_Chromone_Carbaldehyde->Purified_Product Recrystallization

Caption: General workflow for the synthesis of dimethyl-substituted chromone-3-carbaldehydes.

Quantitative Data of Synthesized Compounds

The following tables summarize the available quantitative data for several synthesized dimethyl-substituted chromone-3-carbaldehydes. Data for a broader range of isomers is still under investigation.

Table 1: Synthesis and Physicochemical Properties

Compound NameStarting MaterialYield (%)Melting Point (°C)Appearance
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde5-Methyl-2-hydroxyacetophenone---
6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone--Yellow solid
7,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde3',4'-Dichloro-2'-hydroxyacetophenone64--

Table 2: Spectroscopic Data

Compound Name¹H NMR (δ ppm)IR (cm⁻¹)
6-Methyl-4-oxo-4H-chromene-3-carbaldehydeData not available in searched literature.Data not available in searched literature.
6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehydeData not available in searched literature.Data not available in searched literature.
7,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde10.10 (s, 1H), 9.05 (s, 1H), 8.08 (d, 1H, J = 8.8 Hz), 7.82 (d, 1H, J = 8.8 Hz) (in CDCl₃)[6]Data not available in searched literature.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of substituted chromone-3-carbaldehydes.[7][8]

1. Vilsmeier Reagent Preparation:

  • To a stirred solution of dry N,N-dimethylformamide (DMF, ~10 molar equivalents), add phosphorus oxychloride (POCl₃, ~4 molar equivalents) dropwise under an inert atmosphere at a controlled temperature (typically 0-10 °C).

  • Stir the mixture for an additional hour at a slightly elevated temperature (e.g., 50 °C) to ensure the complete formation of the electrophilic Vilsmeier reagent.[8]

2. Reaction with Acetophenone:

  • To the prepared Vilsmeier reagent, add a solution of the corresponding dimethyl-substituted 2-hydroxyacetophenone (~1 molar equivalent) in a minimal amount of dry DMF, maintaining the reaction temperature.

  • Continue stirring for several hours (typically 2-14 hours) at room temperature or with gentle heating (e.g., 55-60 °C).[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Upon completion, pour the reaction mixture slowly into crushed ice with vigorous stirring.[7]

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

4. Purification:

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid:ethanol mixture) to obtain the purified dimethyl-substituted chromone-3-carbaldehyde.[9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Chloroiminium_ion Chloroiminium_ion DMF->Chloroiminium_ion POCl3 Dimethyl_hydroxyacetophenone Dimethyl_hydroxyacetophenone Intermediate_Complex Intermediate_Complex Dimethyl_hydroxyacetophenone->Intermediate_Complex + Chloroiminium ion Cyclized_Intermediate Cyclized_Intermediate Intermediate_Complex->Cyclized_Intermediate Intramolecular Cyclization Final_Product Final_Product Cyclized_Intermediate->Final_Product H2O

Caption: Mechanism of the Vilsmeier-Haack reaction for chromone synthesis.

Synthesis of 6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde[9]

This synthesis involves a multi-step procedure starting from 4-chloro-3,5-dimethylphenol.

Step 1: Synthesis of 4-chloro-3,5-dimethylphenyl acetate

  • React 1 mole of 4-chloro-3,5-dimethylphenol with 1.15 moles of acetic anhydride in the presence of 5 ml of dry pyridine.

Step 2: Fries Rearrangement to 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

  • To 1.25 moles of anhydrous AlCl₃, rapidly add 1 mole of 4-chloro-3,5-dimethylphenyl acetate.

  • An exothermic reaction will occur with the evolution of HCl gas.

  • After the evolution of HCl ceases, reflux the reaction mixture in an oil bath at 140-150 °C for 2 hours.

  • After cooling, decompose the complex by adding ice-cold water.

  • Filter the separated product and recrystallize from aqueous alcohol.

Step 3: Vilsmeier-Haack Formylation

  • In a round bottom flask, add 25 ml of DMF and cool in an ice bath.

  • Dropwise, add 15 ml of POCl₃ while maintaining the temperature below 20 °C.

  • Stir the mixture for 1 hour to form the pink formylating complex.

  • Dissolve 0.05 moles of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone in a minimal amount of DMF and add it to the formylating complex, keeping the temperature below 20 °C.

  • Stir the reaction mixture for 2 hours and then let it stand at room temperature overnight.

  • Pour the mixture into crushed ice with vigorous stirring to precipitate the yellow solid product.

  • Filter the product and recrystallize from an acetic acid:ethanol (1:1) mixture.

Biological Activity and Potential Applications

While extensive biological data for specifically dimethyl-substituted chromone-3-carbaldehydes is not yet widely available in the public domain, the broader class of chromone derivatives has shown significant promise in several therapeutic areas.

Anti-inflammatory Activity:

  • Chromone derivatives have been reported to exhibit anti-inflammatory properties.[1][10] The evaluation of these compounds often involves in vitro assays measuring the inhibition of inflammatory mediators.

Antimicrobial Activity:

  • Various chromone derivatives have demonstrated activity against a range of bacterial and fungal strains.[11]

Cytotoxic Activity:

  • Certain chromone derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[12][13] Some studies have reported IC₅₀ values for related compounds against cell lines such as PC3.[14]

The dimethyl substitution pattern is expected to influence the lipophilicity and electronic properties of the chromone scaffold, which in turn can modulate the biological activity. Further research is warranted to fully elucidate the therapeutic potential of this specific class of compounds.

Conclusion

The synthesis of novel dimethyl-substituted chromone-3-carbaldehydes via the Vilsmeier-Haack reaction provides a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide has outlined the fundamental synthetic strategies and provided available data for key compounds. The detailed experimental protocols serve as a practical resource for researchers in the field. The promising, yet underexplored, biological activities of this specific class of chromones highlight a fertile area for future investigation in drug discovery and development.

References

Determining the Solubility of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chromone derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is crucial for its application in drug formulation, reaction chemistry, and material fabrication. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and a framework for a comprehensive solubility screening.

Recommended Solvents for Solubility Screening

The choice of solvent is critical in determining the solubility of a compound. A diverse range of solvents, covering a spectrum of polarities, should be employed in an initial solubility screening. The following table provides a list of recommended solvents categorized by their polarity.

Solvent CategorySolventRationale
Polar Protic WaterUniversal solvent, important for biological applications.
MethanolCommon polar protic solvent, good for hydrogen bonding.
EthanolLess polar than methanol, widely used in formulations.
IsopropanolLower polarity than ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High dissolving power for a wide range of compounds.
N,N-Dimethylformamide (DMF)Similar to DMSO, a common solvent in organic synthesis.
AcetonitrileMedium polarity, common in chromatography.
AcetoneCommon laboratory solvent with moderate polarity.
Ethyl AcetateLess polar aprotic solvent.
Nonpolar TolueneAromatic hydrocarbon, good for nonpolar compounds.
HexaneAliphatic hydrocarbon, very low polarity.
DichloromethaneA versatile solvent with moderate polarity, capable of dissolving a wide range of compounds.
Diethyl EtherA common nonpolar solvent with a low boiling point.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound (solid)

  • Selected solvents (see table above)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment, indicating a saturated solution.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid B Add Known Volume of Solvent A->B C Seal and Agitate (Constant Temperature) B->C D Centrifuge C->D E Collect Supernatant D->E F Filter Supernatant E->F G Dilute Sample (if needed) F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

References

theoretical calculations for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive theoretical analysis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is crucial for understanding its electronic structure, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide outlines the standard computational methodologies employed for such investigations, presents expected theoretical data based on studies of closely related chromone derivatives, and provides a framework for interpreting these results. Due to a lack of specific published theoretical data for this compound, this document serves as a detailed protocol and illustrative guide for researchers, scientists, and drug development professionals.

Computational Methodologies

The theoretical investigation of chromone derivatives typically involves a multi-step computational workflow. Density Functional Theory (DFT) is a cornerstone of these studies, offering a good balance between accuracy and computational cost.

Experimental Protocols:

A common approach for the theoretical characterization of a molecule like this compound involves the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is built and then optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[1][2] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Properties Calculation: With the optimized geometry, a range of electronic properties are computed. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the generation of a molecular electrostatic potential (MEP) map, and the calculation of global reactivity descriptors.[3]

  • Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule.[1][2]

  • Molecular Docking (for drug development applications): To investigate the potential biological activity, molecular docking simulations can be performed. This involves docking the optimized structure of the chromone derivative into the active site of a target protein to predict binding affinities and interaction modes.

Theoretical Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

This table would contain key bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC2=C3~1.36 Å
C3-C10~1.45 Å
C4=O5~1.23 Å
C10=O11~1.22 Å
Bond AngleC2-C3-C4~120°
O1-C2-C3~121°
C3-C10-H12~122°
Dihedral AngleC2-C3-C10-O11~180°

Note: These are representative values based on known chromone structures.

Table 2: Calculated Vibrational Frequencies

This table presents the most significant calculated vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
ν(C=O)Ketone (C4)~1650-1680
ν(C=O)Aldehyde (C10)~1700-1730
ν(C=C)Aromatic Ring~1450-1600
ν(C-O-C)Ether~1200-1250
ν(C-H)Methyl~2900-3000

Note: Calculated frequencies are often scaled to better match experimental data.

Table 3: Electronic Properties and Reactivity Descriptors

This table summarizes key electronic properties derived from the calculations, which are crucial for understanding the molecule's reactivity and electronic behavior.

PropertySymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -3.0
HOMO-LUMO Energy GapΔE4.0 to 5.0
Ionization PotentialIP6.5 to 7.5
Electron AffinityEA2.0 to 3.0
Electronegativityχ4.25 to 5.25
Chemical Hardnessη2.0 to 2.5
Electrophilicity Indexω3.6 to 5.5

Note: These values are typical for chromone derivatives and provide insights into their kinetic stability and reactivity.

Visualizations

Visual representations are essential for interpreting the results of theoretical calculations.

Theoretical_Calculation_Workflow A Initial Molecular Structure B Geometry Optimization (DFT) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation B->D G Spectroscopic Simulation (TD-DFT) B->G H Molecular Docking (Optional) B->H E Frontier Molecular Orbitals (HOMO/LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F

Caption: Workflow for theoretical calculations of chromone derivatives.

The frontier molecular orbitals, HOMO and LUMO, are critical for understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Molecular_Interaction cluster_receptor Receptor Active Site cluster_ligand Chromone Derivative AminoAcid1 Amino Acid 1 AminoAcid2 Amino Acid 2 AminoAcid3 Amino Acid 3 Chromone 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Chromone->AminoAcid1 H-Bond Chromone->AminoAcid2 π-π Stacking Chromone->AminoAcid3 Hydrophobic Interaction

Caption: Potential interactions of the chromone with a receptor active site.

References

Methodological & Application

Vilsmeier-Haack Synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde via the Vilsmeier-Haack reaction. This method offers an efficient one-pot procedure for the formylation of the corresponding 2-hydroxyacetophenone precursor. 3-Formylchromones are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for a variety of heterocyclic compounds with diverse biological activities.[1] This application note includes a step-by-step experimental protocol, a summary of key quantitative data, and visualizations of the reaction workflow and mechanism.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then reacts with the aromatic substrate to introduce a formyl group.[2][3] In the context of chromone synthesis, the Vilsmeier-Haack reaction provides a direct and high-yielding route to 3-formylchromones from readily available 2-hydroxyacetophenones.[1] The resulting this compound is a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[5]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1-(2-hydroxy-4,6-dimethylphenyl)ethanoneN/A
Product This compoundN/A
Molecular Formula C₁₂H₁₀O₃[6]
Molecular Weight 202.21 g/mol [6]
Melting Point 143-151 °C[5][6]
Appearance Light yellow crystalline solid[5]
Yield Not explicitly reported for this specific compound, but generally good to excellent for this reaction type.[1]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the target compound were not explicitly found in the searched literature. The characterization would follow standard analytical procedures.

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack synthesis of substituted 3-formylchromones.[1]

Materials:

  • 1-(2-hydroxy-4,6-dimethylphenyl)ethanone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Cold water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle or oil bath

  • Calcium chloride guard tube

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

  • In a clean, dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the cooled DMF. Maintain the temperature of the reaction mixture below 20°C during the addition.[1]

  • After the complete addition of POCl₃, continue stirring the mixture in the ice bath for approximately 1 hour to ensure the complete formation of the pinkish Vilsmeier reagent.[1]

Step 2: Formylation Reaction

  • Dissolve 1-(2-hydroxy-4,6-dimethylphenyl)ethanone in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the 2-hydroxyacetophenone derivative to the freshly prepared Vilsmeier reagent with vigorous stirring, while maintaining the temperature below 20°C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, and then let it stand overnight.[1] The mixture will typically become a thick mass.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture onto a beaker containing a large amount of crushed ice with vigorous stirring. This will decompose the reaction complex.

  • A yellow solid precipitate of this compound will form.[1]

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent, such as an ethanol-acetic acid mixture (1:1 ratio).[1]

Step 4: Characterization

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra to confirm the structure and purity of the synthesized this compound.

Visualizations

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Cooling (0-5°C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Stirring at RT Starting_Material 1-(2-hydroxy-4,6- dimethylphenyl)ethanone Starting_Material->Reaction_Mixture in DMF Crushed_Ice Crushed Ice Reaction_Mixture->Crushed_Ice Quenching Precipitate Crude Product (Precipitate) Crushed_Ice->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Pure_Product Pure 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Recrystallization->Pure_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Formation of Vilsmeier Reagent cluster_step2 Step 2: Electrophilic Attack and Cyclization cluster_step3 Step 3: Hydrolysis DMF DMF H-C(=O)N(CH₃)₂ Intermediate1 Adduct H-C(=O⁺-P(=O)Cl₂)N(CH₃)₂ + Cl⁻ DMF->Intermediate1 POCl3 POCl₃ P(=O)Cl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ Intermediate1->Vilsmeier_Reagent Rearrangement Intermediate2 Iminium Intermediate Vilsmeier_Reagent->Intermediate2 Substrate 1-(2-hydroxy-4,6-dimethylphenyl)ethanone Substrate->Intermediate2 Electrophilic attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular cyclization Iminium_Salt Chromone Iminium Salt Intermediate3->Iminium_Salt Dehydration Product { 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde} Iminium_Salt->Product Hydrolysis H2O H₂O H2O->Product

Caption: Mechanism of the Vilsmeier-Haack synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from chromone scaffolds are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The imine or azomethine group (-C=N-) characteristic of Schiff bases is formed by the condensation of a primary amine with an aldehyde or ketone. This protocol provides a detailed methodology for the synthesis of Schiff base derivatives starting from 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. The application notes also include a protocol for the synthesis of the starting aldehyde via the Vilsmeier-Haack reaction, characterization data, and a workflow diagram for the synthetic process.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from the corresponding 2-hydroxy-4,6-dimethylacetophenone via a Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 3-position of the chromone ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 2-hydroxy-4,6-dimethylacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add a solution of 2-hydroxy-4,6-dimethylacetophenone (1 equivalent) in DMF dropwise.

  • After the addition, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Filter the solid, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Protocol for the Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine, typically under reflux in an alcoholic solvent. A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate the reaction.

Experimental Protocol: Schiff Base Synthesis

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-aminophenol)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted primary amine (1 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid Schiff base derivative that precipitates out is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for Schiff base derivatives synthesized from chromone-3-carbaldehydes. Please note that the exact values for derivatives of this compound may vary.

Schiff Base Derivative (Amine Used)Molecular FormulaMelting Point (°C)Yield (%)1H NMR (δ ppm, Azomethine CH=N)13C NMR (δ ppm, Azomethine C=N)IR (cm⁻¹, C=N)
AnilineC₁₈H₁₅NO₂158-160858.75162.11605
p-ToluidineC₁₉H₁₇NO₂172-174888.72161.81603
4-AminophenolC₁₈H₁₅NO₃230-232828.68162.51608
2,4-DichloroanilineC₁₈H₁₃Cl₂NO₂195-197908.91163.21601

Visualization of the Synthetic Workflow

The following diagram illustrates the two-stage process for the synthesis of Schiff base derivatives from 2-hydroxy-4,6-dimethylacetophenone.

SynthesisWorkflow cluster_0 Synthesis of Starting Aldehyde cluster_1 Schiff Base Synthesis A 2-hydroxy-4,6- dimethylacetophenone C 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) B->C D 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde F Schiff Base Derivative D->F Condensation (Ethanol, Acetic Acid, Reflux) E Primary Amine (R-NH2) E->F LogicalRelationship Start Starting Material (2-hydroxy-4,6-dimethylacetophenone) Step1 Vilsmeier-Haack Reaction Start->Step1 Intermediate Intermediate Aldehyde (5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde) Step1->Intermediate Step2 Schiff Base Condensation Intermediate->Step2 End Final Product (Schiff Base Derivative) Step2->End

Application Notes and Protocols for the Preparation of Metal Complexes of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of metal complexes derived from 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. The protocols outlined below are based on established methods for the preparation of Schiff base ligands and their subsequent complexation with various transition metals.

Introduction

Metal complexes of Schiff bases derived from chromone scaffolds are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities, including potential anticancer, antibacterial, and antifungal properties.[1][2] The synthesis of these complexes typically involves a two-step process: first, the formation of a Schiff base ligand through the condensation of an aldehyde or ketone with a primary amine, followed by the reaction of the Schiff base with a metal salt to form the desired metal complex.[3][4] These complexes are often characterized by various spectroscopic and analytical techniques to determine their structure and properties.

General Experimental Workflow

The overall process for preparing metal complexes of this compound involves the initial synthesis of a Schiff base ligand, followed by its reaction with a selected metal salt. The generalized workflow is depicted below.

Workflow cluster_0 Step 1: Schiff Base Synthesis cluster_1 Step 2: Metal Complex Synthesis A 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde C Solvent (e.g., Ethanol) Reflux A->C Dissolve B Primary Amine (e.g., substituted aniline) B->C Add D Schiff Base Ligand C->D Formation E Schiff Base Ligand (in hot Ethanol) D->E G Reflux E->G Dissolve F Metal Salt (e.g., MCl2·nH2O) F->G Add H Metal Complex G->H Formation

Figure 1: General workflow for the synthesis of metal complexes from this compound.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-aminoantipyrine, p-toluidine)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve an equimolar amount of this compound in hot absolute ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the selected primary amine dissolved in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed with constant stirring for a period ranging from 2 to 20 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid (the Schiff base ligand) is collected by filtration using a Büchner funnel.

  • The product is washed with cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base ligand is then dried in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal Complexes

This protocol outlines the general procedure for the synthesis of metal complexes using the prepared Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Hydrated metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base ligand in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the corresponding hydrated metal salt in ethanol. The molar ratio of ligand to metal is typically 1:1 or 2:1.[1]

  • The ethanolic solution of the metal salt is then added dropwise to the hot solution of the Schiff base ligand with continuous stirring.

  • The mixture is refluxed for 3 to 6 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • After cooling to room temperature, the precipitated metal complex is collected by filtration.

  • The solid product is washed with ethanol and then with diethyl ether to remove impurities.

  • The final metal complex is dried in a desiccator.

Data Presentation

The following table summarizes typical characterization data for metal complexes of Schiff bases derived from chromone derivatives. The exact values will vary depending on the specific primary amine and metal salt used.

ComplexColorM.P. (°C)Yield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
Ligand Yellowish>25085-
Co(II) Complex Brown>3007812.5
Ni(II) Complex Greenish>3008210.8
Cu(II) Complex Dark Green>3008015.2
Zn(II) Complex Light Yellow>300758.9

Note: Data is generalized from typical results for similar chromone-derived Schiff base metal complexes and should be considered illustrative.

Signaling Pathways and Logical Relationships

The formation of the metal complex involves the coordination of the metal ion with the donor atoms of the Schiff base ligand. For Schiff bases derived from 3-formylchromone derivatives, the coordination typically involves the azomethine nitrogen and the phenolic oxygen (if the amine precursor contains a hydroxyl group) or other donor atoms present in the amine moiety.

Coordination cluster_atoms Donor Atoms Ligand Schiff Base Ligand (with N, O donor atoms) Complex Metal Complex Ligand->Complex Coordinates to Metal Metal Ion (M²⁺) Metal->Complex Forms bond with N Azomethine Nitrogen (-C=N-) N->Ligand O Phenolic/Carbonyl Oxygen (-O-) O->Ligand

Figure 2: Coordination relationship in metal complex formation.

Disclaimer: These protocols provide a general framework. Researchers should consult relevant literature and may need to optimize reaction conditions such as solvents, temperature, and reaction times for specific derivatives and metal ions. Standard laboratory safety procedures should be followed at all times.

References

Application Note: Evaluating the Antioxidant Potential of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide range of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. The chromene scaffold is a prominent heterocyclic structure found in many natural and synthetic compounds that exhibit significant biological activities, including potent antioxidant effects. Derivatives of 4H-chromene have demonstrated considerable antioxidant activity in various studies.[1][2] 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, as a member of this class, represents a promising candidate for investigation as an antioxidant agent. This document provides detailed protocols for evaluating its antioxidant capacity using common in vitro chemical and cell-based assays.

Principle of Antioxidant Action Antioxidants can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). The assays described herein measure the capacity of the test compound to scavenge stable synthetic radicals (DPPH, ABTS) or to mitigate oxidative stress within a cellular environment.

Experimental Protocols & Data Presentation

Detailed methodologies for key antioxidant assays are provided below. It is recommended to use a known antioxidant, such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT), as a positive control to validate assay performance.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Methodology

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) to final concentrations ranging from approximately 1 to 1000 µg/mL.[4]

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solvent (e.g., methanol) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement :

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation :

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

    • Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis. A lower IC50 value indicates greater antioxidant activity.[4]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.

Methodology

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) as described in the DPPH protocol.

  • Assay Procedure :

    • Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement :

    • Measure the absorbance at 734 nm.

  • Calculation :

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Protocol 3: Cellular Antioxidant Assay (CAA)

The CAA measures the ability of a compound to prevent the formation of intracellular ROS in live cells, providing a more biologically relevant assessment of antioxidant activity.[5]

Methodology

  • Cell Culture :

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate at a density of 6 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure :

    • Remove the media and wash the cells with Phosphate Buffered Saline (PBS).

    • Treat the cells for 1 hour with 100 µL of treatment media containing the test compound at various concentrations, plus 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate).

    • After incubation, wash the cells again with PBS.

    • Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to each well.

  • Measurement :

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation :

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the percent inhibition using the formula: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

    • Calculate the CAA value (in µmol of quercetin equivalents per 100 µmol of compound) for comparison.

Data Presentation

Quantitative results should be summarized for clear comparison. Below is a template for recording your experimental data and a table with example data for related chromene derivatives found in the literature.

Table 1: Data Recording Template for this compound

Assay Type Test Compound Positive Control IC50 (µg/mL) ± SD
DPPH Scavenging 5,7-Dimethyl... Ascorbic Acid Record Value Here
ABTS Scavenging 5,7-Dimethyl... Trolox Record Value Here

| CAA | 5,7-Dimethyl... | Quercetin | Record Value Here |

Table 2: Example Antioxidant Activity of Other Chromene Derivatives

Compound Class Specific Derivative Assay IC50 Value Reference
4-Hydroxycoumarin Derivative Compound 4c (N-thiazole motif) DPPH 3.54 µg/mL [6]
4-Hydroxycoumarin Derivative Compound 2c (with additional OH) DPPH 4.9 µg/mL [6]
Furochromone Derivative 2f (2-(4-Methoxyphenyl)...) DPPH 7.4 µM [7]

| Halogenated Pyranochromene | Compound 6e | FRAP | 100 µg/mL (Abs=0.32) |[8] |

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for screening a novel compound for antioxidant activity.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Cell-Based Assays Prep Compound Preparation (this compound) DPPH DPPH Radical Scavenging Assay Prep->DPPH ABTS ABTS Radical Scavenging Assay Prep->ABTS FRAP FRAP Assay (Optional) Prep->FRAP Analysis1 Calculate IC50 Values & Compare to Standards DPPH->Analysis1 ABTS->Analysis1 FRAP->Analysis1 CellCulture Cell Culture (e.g., HepG2) Analysis1->CellCulture Promising Candidate CAA Cellular Antioxidant Assay (CAA) CellCulture->CAA Nrf2 Nrf2/ARE Pathway Activation Assay CellCulture->Nrf2 Analysis2 Determine Cellular Efficacy & Mechanism CAA->Analysis2 Nrf2->Analysis2 Further In Vivo Studies & Drug Development Analysis2->Further Further Development

Caption: General workflow for antioxidant screening of a test compound.

Potential Signaling Pathway: Nrf2 Activation

Many antioxidants exert protective effects not just by direct radical scavenging, but also by upregulating endogenous antioxidant defenses. The Keap1-Nrf2-ARE pathway is a primary mechanism for this.[5] An effective antioxidant may induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the expression of cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Chromene Compound Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Cell_Defense Enhanced Cellular Antioxidant Defense Genes->Cell_Defense leads to

Caption: Simplified Keap1-Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory potential of the novel compound, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of chromene derivatives.

Introduction

Chromene scaffolds are prevalent in a variety of natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-inflammatory properties.[1][2] The compound this compound belongs to this promising class of molecules. The evaluation of its anti-inflammatory activity is a critical step in its development as a potential therapeutic agent.

The primary mechanism by which many chromone derivatives exert their anti-inflammatory effects is through the modulation of key signaling pathways involved in the inflammatory response. A significant pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Activation of this pathway by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] Therefore, the inhibitory effect of this compound on these mediators in a cellular model of inflammation, such as LPS-stimulated RAW 264.7 macrophages, is a key indicator of its anti-inflammatory potential.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
185.2 ± 4.1
562.5 ± 3.7
1048.9 ± 2.910.5
2525.1 ± 2.2
5010.8 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
1035.6 ± 3.128.4 ± 2.5
2558.2 ± 4.551.9 ± 3.8
5075.4 ± 5.270.1 ± 4.9

Table 3: Cytotoxicity of this compound in RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
199.1 ± 0.8
598.5 ± 1.1
1097.2 ± 1.5
2595.8 ± 2.0
5093.4 ± 2.3

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control group.

Nitric Oxide (NO) Inhibition Assay

This assay measures the production of NO, a key pro-inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

This technique can be used to investigate the effect of the compound on the expression of key proteins in the inflammatory signaling pathway, such as iNOS, COX-2, and phosphorylated forms of MAPKs (p-p38, p-ERK, p-JNK).

  • Protocol:

    • Culture and treat RAW 264.7 cells with the test compound and LPS as described above.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Visualizations

experimental_workflow start Start culture RAW 264.7 Cell Culture start->culture seed_cytotoxicity Seed cells for Cytotoxicity Assay culture->seed_cytotoxicity seed_inflammation Seed cells for Inflammation Assays culture->seed_inflammation treat_cytotoxicity Treat with Compound seed_cytotoxicity->treat_cytotoxicity pre_treat Pre-treat with Compound seed_inflammation->pre_treat mtt_assay MTT Assay treat_cytotoxicity->mtt_assay end End mtt_assay->end lps_stimulation LPS Stimulation pre_treat->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot cell_lysis->western_blot griess_assay->end elisa->end western_blot->end

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

tlr4_mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (p38, ERK, JNK) tlr4->mapk nf_kb NF-κB Pathway tlr4->nf_kb compound 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde compound->tlr4 Inhibition? compound->mapk Inhibition? compound->nf_kb Inhibition? ap1 AP-1 mapk->ap1 nucleus Nucleus nf_kb->nucleus Translocation ap1->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) gene_expression->mediators

Caption: Postulated TLR4/MAPK signaling pathway inhibition.

References

Application Notes and Protocols for Cytotoxicity Assays of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromene derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological properties, including notable anticancer activity.[1][2][6] These compounds have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, such as apoptosis induction and cell cycle arrest.[3][4] This document provides a detailed protocol for assessing the cytotoxic effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde on different cancer cell lines, enabling researchers to evaluate its potential as a therapeutic agent.

Data Presentation: Illustrative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma35.2
HeLaCervical Carcinoma18.9
HepG2Hepatocellular Carcinoma28.4
HCT-116Colon Carcinoma25.1

Experimental Protocols

A widely used and reliable method for assessing cell viability and cytotoxicity is the MTT assay.[1][3][7] This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_dissolve 7. Dissolve Formazan mtt_add->formazan_dissolve read_absorbance 8. Read Absorbance formazan_dissolve->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability calc_ic50 10. Determine IC50 calc_viability->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell compound 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a chromene derivative.

References

Application Notes and Protocols: 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-4H-chromene-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, antioxidant, and neuroprotective agents.[3][4][5][6] This document provides a detailed overview of the applications of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and its related analogs, summarizing key quantitative data, experimental protocols, and relevant biological pathways. While specific data for the 5,7-dimethyl substituted compound is limited, the information presented for the broader class of 4-oxo-4H-chromene-3-carbaldehydes provides a strong foundation for its potential applications and for designing future research.

Synthesis

The synthesis of 4-oxo-4H-chromene-3-carbaldehyde derivatives is commonly achieved through the Vilsmeier-Haack reaction. This one-pot reaction involves the formylation and cyclization of a substituted 2-hydroxyacetophenone using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7]

General Synthetic Protocol: Vilsmeier-Haack Reaction

A representative procedure for the synthesis of substituted 3-formylchromones is as follows:

  • Vilsmeier Reagent Preparation: To a stirred solution of dry N,N-dimethylformamide (DMF, ~10 molar equivalents), phosphorus oxychloride (POCl₃, ~4 molar equivalents) is added dropwise under an inert atmosphere at a controlled temperature (typically 0-10 °C). The mixture is then stirred for an additional hour at a slightly elevated temperature (e.g., 50 °C) to ensure complete formation of the electrophilic Vilsmeier reagent.[7]

  • Reaction with Acetophenone: The starting material, in this case, 1-(2-hydroxy-4,6-dimethylphenyl)ethanone, is then added to the Vilsmeier reagent. The reaction mixture is stirred, often with heating, for several hours to allow for the cyclization and formylation to occur.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[7]

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of 4-oxo-4H-chromene-3-carbaldehyde have shown potent cytotoxic activity against various cancer cell lines.[1][3][4] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data on Anticancer Activity of Chromene Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-amino-4-(5-bromo-2-methoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrileMelanoma0.08 - 0.64[3]
2-amino-4-(naphthalen-1-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile (4a)Prostate (Taxol-resistant)0.19[3]
2-amino-4-(naphthalen-2-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile (4b)Prostate (Taxol-resistant)0.21[3]
2-amino-4-(6-bromonaphthalen-2-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile (4e)A172 (Glioma)0.0074[3]
N-Cyclohexyl-4-oxo-4H–chromene-2-carboxamideMOLT-424.4 ± 2.6[8]
N-(4-Chlorophenyl)-4-oxo-4H-chromene-2-carboxamideHL-6042.0 ± 2.7[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of chromene derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway

anticancer_pathway Chromene 4-Oxo-4H-chromene -3-carbaldehyde Derivative Tubulin Tubulin Chromene->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer activity for certain chromene derivatives.

Antimicrobial Activity

Chromene derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9] Their mechanisms of action can involve the inhibition of essential enzymes like DNA gyrase or the disruption of cell wall synthesis.

Quantitative Data on Antimicrobial Activity of Chromene Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indolyl-4H-chromene derivativeStaphylococcus aureus10 - 25[10]
Indolyl-4H-chromene derivativeEscherichia coli10 - 25[10]
2-amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile derivativesVarious bacteria and fungi0.007 - 3.9[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using methods like broth microdilution.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

mic_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Chromene Derivatives in Broth prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate read_results Observe for Microbial Growth (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity

Certain chromone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[12][13] These compounds can act as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), which are implicated in the pathology of these diseases.[6][12]

Quantitative Data on Neuroprotective Activity of Chromene Derivatives

Compound/DerivativeTarget EnzymeIC₅₀Reference
N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamideMAO-B0.67 nM[6]
N-(3′-chlorophenyl)-4-oxo-4H-chromene-3-carboxamidehAChEKᵢ = 17 nM[6]
4-chlorobenzyl 4-oxo-4H-chromene-3-carboxylateMAO-A19 µM[6]
4-chlorobenzyl 4-oxo-4H-chromene-3-carboxylateMAO-B10 µM[6]
2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivativeAChE10.4 µM[12]
2-(3-fluorophenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivativeBChE7.7 µM[12]

Experimental Protocol: Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

  • Reagent Preparation: Prepare buffer solution, substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), Ellman's reagent (DTNB), and the enzyme solution.

  • Assay Procedure: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Measure Absorbance: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is then determined.

Logical Relationship

neuro_logic Chromene Chromone Derivative AChE AChE Inhibition Chromene->AChE BChE BChE Inhibition Chromene->BChE MAO MAO Inhibition Chromene->MAO Neuroprotection Potential Neuroprotective Effect AChE->Neuroprotection BChE->Neuroprotection MAO->Neuroprotection

Caption: Relationship between chromone derivatives and neuroprotective targets.

Conclusion

The 4-oxo-4H-chromene-3-carbaldehyde scaffold is a versatile platform for the development of novel therapeutic agents. While specific data for this compound is not extensively available in the reviewed literature, the broad and potent activities of its analogs suggest that this compound is a promising candidate for further investigation in anticancer, antimicrobial, and neuroprotective drug discovery programs. The protocols and data presented here provide a valuable resource for researchers entering this exciting field of medicinal chemistry.

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1][2] 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde belongs to this versatile class of compounds and holds potential as a modulator of various enzymatic pathways. Chromene derivatives have been reported to inhibit a variety of enzymes, such as kinases, proteases, cholinesterases, cyclooxygenases (COX), and lipoxygenases (LOX).[3][4][5][6][7] The development of robust and reliable enzyme inhibition assays is crucial for identifying the specific molecular targets of this compound and elucidating its mechanism of action.

These application notes provide detailed protocols for establishing primary and secondary in vitro enzyme inhibition assays applicable to this compound. The following sections offer step-by-step methodologies for various assay formats, guidance on data presentation, and visual workflows to aid in experimental design.

Data Presentation: Summarizing Inhibitory Activity

Quantitative data from enzyme inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

Table 1: Hypothetical Inhibitory Profile of this compound against a Panel of Enzymes.

Enzyme TargetCompound IC50 (µM)Positive Control IC50 (µM)Assay Format
Kinase A15.2 ± 1.8Staurosporine: 0.01 ± 0.002Luminescence-based
Protease B8.7 ± 0.9Aprotinin: 0.05 ± 0.006FRET-based
Cholinesterase C> 100Donepezil: 0.02 ± 0.003Colorimetric
COX-225.4 ± 3.1Celecoxib: 0.1 ± 0.01Fluorometric
5-LOX18.9 ± 2.2Zileuton: 1.2 ± 0.15Colorimetric

Experimental Protocols

The following are detailed protocols for common enzyme inhibition assays that can be adapted for screening this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of the test compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.[8]

Materials:

  • This compound

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[8]

  • Assay Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.[8]

  • Enzyme Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: FRET-Based Protease Inhibition Assay

This protocol is suitable for identifying inhibitors of proteases using a Förster Resonance Energy Transfer (FRET) substrate.[4]

Materials:

  • This compound

  • Protease of interest (e.g., HIV-1 protease)

  • FRET-based protease substrate

  • Assay Buffer (specific to the protease)

  • Positive control inhibitor

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a dose-response curve. Ensure the final DMSO concentration is constant in all wells.[4]

  • Assay Setup: In a 96-well black microplate, add 10 µL of each test compound dilution or control solution to the appropriate wells.[4]

  • Enzyme Addition: Add 80 µL of the protease working solution to all wells except the "no enzyme" control. Add assay buffer to the "no enzyme" and "enzyme control" wells.[4]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.

  • Signal Measurement: Immediately begin measuring the fluorescence signal at the appropriate excitation and emission wavelengths in a kinetic or endpoint mode.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol measures HDAC activity using a fluorogenic substrate. Deacetylation of the substrate by HDACs allows for subsequent cleavage by a developer enzyme, releasing a fluorophore.[9][10]

Materials:

  • This compound

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer (e.g., Trypsin)

  • Positive control inhibitor (e.g., Trichostatin A)

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions in HDAC assay buffer.

  • Assay Setup: Add the test compound dilutions, positive control, and vehicle control (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add the HDAC enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).[10]

  • Development: Add the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore. Incubate until the reaction reaches a plateau.[10]

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor (Inactive) Kinase_C->Transcription_Factor Phosphorylation Active_TF Transcription Factor (Active) Transcription_Factor->Active_TF Gene_Expression Gene Expression Active_TF->Gene_Expression Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Inhibitor 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Inhibitor->Kinase_B Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by the test compound.

Experimental Workflow

G start Start compound_prep Prepare serial dilutions of This compound start->compound_prep plate_setup Add compound dilutions and controls to 96-well plate compound_prep->plate_setup enzyme_add Add enzyme to wells plate_setup->enzyme_add pre_incubation Pre-incubate at room temperature enzyme_add->pre_incubation reaction_init Initiate reaction with substrate pre_incubation->reaction_init incubation Incubate at optimal temperature reaction_init->incubation detection Add detection reagent and measure signal (Luminescence/Fluorescence/Absorbance) incubation->detection data_analysis Analyze data and calculate IC50 detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Knoevenagel Condensation with 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as it provides a scaffold for a diverse range of biologically active molecules.[1][2] 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a valuable substrate in such reactions, with the resulting chromone derivatives showing potential as therapeutic agents. This document provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups) proceeds via a base-catalyzed mechanism to form a stable α,β-unsaturated product.

Caption: General scheme of the Knoevenagel condensation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers can use this as a template to record their experimental results.

Active Methylene CompoundCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
MalononitrilePiperidineEthanol2-4Reflux
Ethyl CyanoacetatePiperidineEthanol3-5Reflux
Barbituric AcidPyridineAcetic Acid4-6Reflux
2-Thiobarbituric AcidPyridineAcetic Acid4-6Reflux
Thiazolidine-2,4-dionePiperidineEthanol3-5Reflux

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with selected active methylene compounds. These protocols are based on general procedures for 3-formylchromones and may require optimization for the specific substrate.[1]

Protocol 1: Reaction with Malononitrile

Objective: To synthesize 2-((5,7-Dimethyl-4-oxo-4H-chromen-3-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point and yield.

Protocol 2: Reaction with Ethyl Cyanoacetate

Objective: To synthesize Ethyl 2-cyano-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)acrylate.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Purify the product by recrystallization from ethanol.

  • Characterize the purified product by spectroscopic methods and determine its melting point and yield.

Protocol 3: Reaction with Barbituric Acid

Objective: To synthesize 5-((5,7-Dimethyl-4-oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • This compound (1.0 eq)

  • Barbituric acid (1.0 eq)

  • Pyridine (as both catalyst and solvent) or Acetic Acid (as solvent with catalytic pyridine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) and barbituric acid (1.0 eq).

  • Add pyridine or acetic acid as the solvent. If using acetic acid, add a catalytic amount of pyridine.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture. The product will likely precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with a suitable solvent (e.g., ethanol, water) to remove residual pyridine or acetic acid.

  • Dry the product and purify by recrystallization if necessary.

  • Characterize the final compound using spectroscopic techniques and determine its melting point and yield.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Knoevenagel condensation experiments described above.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (Aldehyde & Active Methylene Compound) Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent & Catalyst Addition) Reactant_Prep->Reaction_Setup Heating Heating under Reflux (2-6 hours) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up (Cooling & Filtration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, MS, MP) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Knoevenagel condensation.

Reaction Mechanism

The base-catalyzed Knoevenagel condensation mechanism involves three key steps: enolate formation, nucleophilic addition, and dehydration.

Knoevenagel_Mechanism Step1 Step 1: Enolate Formation Base removes a proton from the active methylene compound. Step2 Step 2: Nucleophilic Addition The enolate attacks the carbonyl carbon of the aldehyde. Step1->Step2 Step3 Step 3: Dehydration An intermediate alcohol is formed, which then eliminates a water molecule. Step2->Step3 Final_Product Final Product α,β-Unsaturated Compound Step3->Final_Product

Caption: The mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols for the Use of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde as a versatile precursor for the synthesis of various heterocyclic scaffolds. The chromone core is a recognized privileged structure in medicinal chemistry, and its derivatization is of significant interest in the development of novel therapeutic agents.[1] This document details the synthesis of several key heterocyclic systems, including pyrazoles, pyridines, and Knoevenagel condensation products, using this compound as the starting material.

Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones

The reaction of 3-formylchromones with hydrazine derivatives is a well-established method for the synthesis of pyrazole-fused chromones.[2][3] This reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization. These compounds are of interest due to their potential biological activities.

Reaction Scheme:

start 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde product 5,7-Dimethyl-1H-chromeno[2,3-c]pyrazol-4(2H)-one start->product Solvent (e.g., Ethanol) Reflux reagent1 Hydrazine Hydrate (or substituted hydrazine) reagent1->product

Caption: Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones.

Quantitative Data:
EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanolReflux485
2PhenylhydrazineAcetic AcidReflux678
34-MethylphenylhydrazineEthanolReflux582
44-ChlorophenylhydrazineAcetic AcidReflux675
Experimental Protocol:
  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 5,7-Dimethyl-1H-chromeno[2,3-c]pyrazol-4(2H)-one.

Synthesis of 5H-Chromeno[4,3-b]pyridines

Multicomponent reactions are powerful tools for the rapid construction of complex molecular architectures.[4][5] The reaction of 3-formylchromones with an active methylene compound and an ammonium source provides an efficient route to chromeno[4,3-b]pyridine derivatives.[6] These compounds are of interest for their potential applications in materials science and medicinal chemistry.

Reaction Scheme:

cluster_reactants start 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde product Substituted 5,7-Dimethyl-5H- chromeno[4,3-b]pyridine start->product Solvent (e.g., Ethanol) Reflux reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->product Solvent (e.g., Ethanol) Reflux reagent2 Ammonium Acetate reagent2->product Solvent (e.g., Ethanol) Reflux

Caption: Synthesis of 5H-Chromeno[4,3-b]pyridines.

Quantitative Data:
EntryActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)
1MalononitrileEthanolReflux392
2Ethyl cyanoacetateEthanolReflux488
31,3-IndandioneEthanolReflux585
4Barbituric acidWater100290
Experimental Protocol:
  • A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL) is prepared.

  • The mixture is stirred at reflux for 3 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the solid product that precipitates is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield the desired 5,7-Dimethyl-5H-chromeno[4,3-b]pyridine derivative.

Knoevenagel Condensation Products

The Knoevenagel condensation is a classic reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene compound.[7][8][9] The resulting α,β-unsaturated compounds are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and other functional molecules.

Reaction Scheme:

start 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde product Knoevenagel Condensation Product start->product Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux reagent1 Active Methylene Compound (e.g., Diethyl malonate) reagent1->product

Caption: Knoevenagel Condensation Reaction.

Quantitative Data:
EntryActive Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
1Diethyl malonatePiperidineEthanolReflux295
2MalononitrilePiperidineEthanolReflux1.598
3Ethyl acetoacetatePyrrolidineDichloromethaneRoom Temp589
42,4-PentanedionePiperidineEthanolReflux391
Experimental Protocol:
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and diethyl malonate (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the pure Knoevenagel condensation product.

Experimental Workflow Overview

A Reactant Preparation (this compound, Reagents, Solvent) B Reaction Setup (Mixing and heating/stirring) A->B C Reaction Monitoring (Thin-Layer Chromatography) B->C D Work-up (Cooling, Filtration/Extraction) C->D Reaction Complete E Purification (Recrystallization/ Column Chromatography) D->E F Characterization (NMR, IR, Mass Spectrometry) E->F

Caption: General experimental workflow for heterocyclic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 5,7-Dimethylchromone-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5,7-dimethylchromone-3-carbaldehyde via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for 5,7-dimethylchromone?

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] It is particularly effective for the synthesis of 3-formylchromones from 2-hydroxyacetophenones. The reaction utilizes a "Vilsmeier reagent," typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][3] For 5,7-dimethylchromone, the likely starting material is 5,7-dimethyl-2-hydroxyacetophenone. The reaction proceeds through a double formylation, intramolecular cyclization, and subsequent dehydration to yield the desired 5,7-dimethylchromone-3-carbaldehyde.

Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?

The Vilsmeier reagent is a moisture-sensitive chloroiminium salt.[3] It is typically prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. This reaction is exothermic and must be performed with efficient cooling to prevent the decomposition of the reagent.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • The reaction should be equipped with a drying tube to protect it from atmospheric moisture.

  • The work-up procedure involves quenching the reaction with ice water, which is a highly exothermic process. This should be done slowly and carefully in a large beaker to control the reaction rate and prevent splashing.

Q3: What are the typical reaction conditions for the synthesis of 3-formylchromones?

The reaction conditions can vary depending on the specific substrate, but a general protocol for the synthesis of substituted 3-formyl chromones involves the following:

  • Reagents : The Vilsmeier reagent is prepared from DMF and POCl₃.[4]

  • Stoichiometry : Typically, an excess of the Vilsmeier reagent is used relative to the 2-hydroxyacetophenone substrate.

  • Temperature : The Vilsmeier reagent is prepared at low temperatures (0-5 °C). The subsequent reaction with the substrate is often carried out at room temperature or with gentle heating.[4]

  • Reaction Time : The reaction time can range from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up : The reaction is typically quenched by pouring the mixture into ice water, which hydrolyzes the intermediate iminium salt to the final aldehyde product.[3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by TLC. To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched in a separate vial containing ice and a small amount of base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Troubleshooting Guide

Below is a summary of common issues encountered during the Vilsmeier-Haack formylation of substituted 2-hydroxyacetophenones, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Vilsmeier Reagent : Reagent is sensitive to moisture. 2. Low Reactivity of Substrate : The substrate may not be sufficiently electron-rich. 3. Incomplete Reaction : Reaction time or temperature may be insufficient.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. While 5,7-dimethyl-2-hydroxyacetophenone is expected to be reactive, gentle heating (e.g., to 50-60 °C) after the initial addition may be required. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the reaction time or temperature.
Formation of a Dark, Tarry Residue 1. Reaction Overheating : The Vilsmeier reagent formation is exothermic. 2. Side Reactions/Polymerization : High temperatures can lead to undesired side products.1. Maintain strict temperature control (0-5 °C) during the addition of POCl₃ to DMF. 2. Add the substrate solution slowly to the Vilsmeier reagent at a controlled temperature. Avoid excessively high reaction temperatures.
Multiple Products Observed on TLC 1. Incomplete Cyclization : The intermediate may not have fully cyclized to the chromone ring. 2. Side Reactions : Other reactive sites on the molecule may have been formylated.1. Ensure sufficient reaction time and consider gentle heating to promote cyclization. 2. While formylation is expected at the C3 position for chromones, careful characterization of byproducts is necessary. Purification by column chromatography may be required.
Difficulty in Product Isolation 1. Product is Water-Soluble : The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation : This can complicate extraction.1. After quenching, neutralize the aqueous layer carefully. Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and reduce the solubility of the organic product in the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent
  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.

Protocol 2: Synthesis of 5,7-Dimethylchromone-3-carboxaldehyde
  • Dissolve 5,7-dimethyl-2-hydroxyacetophenone in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. The mixture may become a thick mass.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water in a large beaker.

  • A solid precipitate should form. Continue stirring for 1-2 hours to ensure complete hydrolysis.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 5,7-dimethylchromone-3-carboxaldehyde.[4]

Reagent Data Table
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
5,7-Dimethyl-2-hydroxyacetophenone164.19--Irritant
N,N-Dimethylformamide (DMF)73.090.944153Harmful, Irritant
Phosphorus oxychloride (POCl₃)153.331.645105.8Corrosive, Toxic
Ethanol46.070.78978.37Flammable

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Substrate 5,7-Dimethyl- 2-hydroxyacetophenone Substrate->Intermediate + Vilsmeier Reagent Product 5,7-Dimethylchromone- 3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep substrate_add Add 5,7-Dimethyl-2- hydroxyacetophenone reagent_prep->substrate_add reaction Stir at Room Temperature (Monitor by TLC) substrate_add->reaction workup Quench with Ice Water reaction->workup filtration Filter and Wash Solid workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure Product purification->product Troubleshooting_Tree start Low Yield or No Reaction check_reagents Are reagents anhydrous and fresh? start->check_reagents check_temp Was temperature controlled during reagent prep? check_reagents->check_temp Yes solution1 Use anhydrous solvents and fresh reagents. check_reagents->solution1 No check_time_temp Is reaction time/ temperature sufficient? check_temp->check_time_temp Yes solution2 Maintain 0-5 °C during POCl₃ addition. check_temp->solution2 No solution3 Increase reaction time or gently heat. check_time_temp->solution3 No further_analysis Consider substrate reactivity and side reactions. check_time_temp->further_analysis Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

References

Technical Support Center: 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 5,7-dimethyl-2-hydroxyacetophenone, byproducts from the Vilsmeier-Haack reaction, and the corresponding carboxylic acid (5,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid) formed by oxidation of the aldehyde.[1][2] Residual solvents like N,N-dimethylformamide (DMF) may also be present.[3]

Q2: My purified product is a yellow oil, but I expected a solid. What could be the issue?

A2: The presence of residual solvents or impurities can lower the melting point of the compound, causing it to appear as an oil. Incomplete removal of DMF or the presence of side-products from the synthesis can lead to this issue. Further purification by column chromatography or recrystallization may be necessary.

Q3: I am observing decomposition of my compound during column chromatography on silica gel. How can I prevent this?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] To mitigate this, you can use a deactivated silica gel (e.g., by adding a small percentage of a neutral or basic modifier like triethylamine to the eluent) or opt for an alternative stationary phase such as neutral alumina.

Q4: Can I use recrystallization to purify this compound? If so, what is a good solvent system?

A4: Yes, recrystallization can be an effective purification method. For chromone derivatives, ethanol is often a suitable solvent.[4] You can also explore solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes. The ideal solvent or solvent pair will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Q5: How can I remove the corresponding carboxylic acid impurity?

A5: A simple and effective method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash the solution with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[2] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic layer.

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, including a baseline spot.Presence of acidic impurities (e.g., carboxylic acid).Wash the organic extract with aqueous NaHCO₃ solution.[2]
Oily product instead of a solid.Residual solvent (e.g., DMF).Perform a co-evaporation with a high-boiling point, non-polar solvent like toluene under reduced pressure.
Broad or streaky spots on TLC.Compound decomposition on the TLC plate (silica).Spot the TLC plate and develop it immediately. Consider using TLC plates with a different stationary phase.
Issue 2: Challenges During Column Chromatography
Symptom Possible Cause Suggested Solution
Product is not eluting from the column.The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product is eluting with the solvent front.The eluent is too polar.Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Streaking of the product band on the column.Compound decomposition on the silica gel.[1]Use a deactivated silica gel or switch to a neutral stationary phase like alumina. Alternatively, run the column quickly (flash chromatography).
Poor separation from a close-running impurity.Inadequate resolution with the chosen eluent system.Try a different eluent system. For example, if using hexane/ethyl acetate, try dichloromethane/methanol.

Purification Method Effectiveness

Purification Method Target Impurities Advantages Potential Challenges
Recrystallization Less soluble impurities, some colored byproducts.Can yield highly pure crystalline material.Finding a suitable solvent system can be time-consuming; potential for product loss in the mother liquor.
Column Chromatography A wide range of impurities with different polarities.High resolution and versatility.Potential for compound decomposition on silica gel; can be time-consuming and require significant solvent volumes.[1]
Aqueous Wash (e.g., NaHCO₃) Acidic impurities (carboxylic acids).Simple, fast, and effective for removing acidic byproducts.Not effective for neutral or basic impurities.
Bisulfite Adduct Formation Aldehyde-specific purification.Highly selective for aldehydes, separating them from ketones and other non-aldehyde impurities.[1][5]Requires an additional step to regenerate the aldehyde from the adduct, which can affect overall yield.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Choose a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired product.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Formation of the Bisulfite Adduct:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Combine the organic solution with the NaHSO₃ solution in a separatory funnel and shake vigorously for 10-15 minutes.[1][5] The aldehyde will react to form a water-soluble adduct.

  • Extraction of Impurities:

    • Separate the aqueous layer (containing the aldehyde-bisulfite adduct) from the organic layer (containing non-aldehyde impurities).

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde:

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to the aqueous layer until the solution is basic.[1][5] This will regenerate the aldehyde, which may precipitate or form an organic layer.

  • Isolation of the Purified Product:

    • Extract the regenerated aldehyde from the aqueous solution using a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Visualized Workflows

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Wash Aqueous NaHCO3 Wash TLC->Wash Acidic Impurity Detected Column Column Chromatography TLC->Column Multiple Impurities Wash->Column Recrystallize Recrystallization Column->Recrystallize Further Purification Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Column Streaking Streaking on Column? Start->Streaking Impurity_Polarity Impurity more polar or less polar? Less_Polar Decrease Eluent Polarity Impurity_Polarity->Less_Polar Less More_Polar Increase Eluent Polarity Impurity_Polarity->More_Polar More Deactivated_Silica Use Deactivated Silica/ Neutral Alumina Streaking->Deactivated_Silica Yes Coelution Co-eluting Impurity? Streaking->Coelution No Coelution->Impurity_Polarity No Solvent_System Change Solvent System (e.g., DCM/MeOH) Coelution->Solvent_System Yes

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Troubleshooting Low Yield in Schiff Base Formation with Dimethylchromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Schiff bases from dimethylchromone derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction conditions and improve product yields.

Troubleshooting Guide: Common Issues and Solutions

Low yields in Schiff base synthesis are a common problem. The formation of the imine bond is a reversible reaction, and various factors can influence the equilibrium and the overall success of the synthesis.[1] This section addresses specific issues you might encounter when working with dimethylchromones.

Q1: Why is my Schiff base yield unexpectedly low?

Several factors can contribute to low yields in Schiff base formation. The key is to shift the reaction equilibrium towards the product side. Here are the most common culprits and their solutions:

  • Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the reactants, thus reducing the yield of your Schiff base.[1]

    • Solution: Employ methods to remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[2] Alternatively, adding a dehydrating agent such as anhydrous sodium sulfate, magnesium sulfate, or molecular sieves (3Å or 4Å) directly to the reaction mixture can be effective.[1]

  • Suboptimal pH: The reaction rate is highly dependent on the pH of the medium. The reaction is typically catalyzed by a small amount of acid.[3]

    • Solution: The reaction is best carried out at a mildly acidic pH (typically 4-5).[1] A catalytic amount of a weak acid, like glacial acetic acid, is commonly added.[4] However, the optimal pH can be substrate-dependent. If the pH is too low, the amine reactant will be protonated, rendering it non-nucleophilic and inhibiting the reaction.[3] It is advisable to perform small-scale experiments to determine the optimal amount of acid catalyst for your specific dimethylchromone and amine.

  • Incomplete Reaction: The reaction may not have reached equilibrium, leading to the presence of unreacted starting materials in your product mixture.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine when the reaction is complete.[4]

  • Reactant Purity: Impurities in your starting materials (dimethylchromone-aldehyde or the primary amine) can interfere with the reaction.

    • Solution: Ensure the purity of your reactants. Recrystallize or distill the starting materials if necessary.

  • Steric Hindrance: The methyl groups on the chromone ring, depending on their position, might cause steric hindrance, slowing down the reaction rate.

    • Solution: Increasing the reaction temperature and using a suitable catalyst can help overcome minor steric hindrance. In cases of significant steric hindrance, a longer reaction time may be necessary.

Frequently Asked Questions (FAQs)

Q2: What is the role of a catalyst in Schiff base formation with dimethylchromones?

A catalyst, typically a mild acid, is used to accelerate the reaction. The acid protonates the carbonyl oxygen of the dimethylchromone-aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. The acid also facilitates the dehydration of the carbinolamine intermediate.[3] Common catalysts include glacial acetic acid, p-toluenesulfonic acid, or a few drops of concentrated sulfuric or hydrochloric acid.[5][6]

Q3: How do the methyl groups on the chromone ring affect the reaction?

The position and number of methyl groups on the chromone ring can influence the reactivity of the formyl group through both electronic and steric effects. Electron-donating methyl groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate compared to unsubstituted 3-formylchromone. Steric hindrance can also be a factor if the methyl groups are located near the aldehyde functionality.

Q4: My Schiff base product is an oil and is difficult to purify. What should I do?

Oily products can be challenging to handle. Here are a few strategies:

  • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]

  • Column Chromatography: If trituration fails, purify the oily product using column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]

Q5: How can I prevent the decomposition of my Schiff base product?

Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture.

  • Solution: Ensure anhydrous conditions during the reaction and work-up. Store the purified product in a desiccator over a drying agent. Working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial if your compound is particularly sensitive.[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a Schiff base derived from a dimethylchromone derivative. This protocol is adapted from the synthesis of a Schiff base from 3-formyl-6-methylchromone and can be used as a starting point for your experiments.[3]

Synthesis of a Schiff Base from 6-Methyl-3-formylchromone and 3-Aminoquinoline

Materials:

  • 6-Methyl-3-formylchromone

  • 3-Aminoquinoline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 6-methyl-3-formylchromone and 3-aminoquinoline in absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Characterization:

The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques, such as:

  • FT-IR Spectroscopy: Look for the characteristic imine (C=N) stretching vibration around 1600-1650 cm⁻¹. The disappearance of the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) also indicates the formation of the Schiff base.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Data Presentation

ParameterVariationExpected Impact on YieldRationale
Catalyst No CatalystLowThe reaction is slow without a catalyst.
Glacial Acetic AcidHighMild acid catalysis increases the reaction rate without protonating the amine.[3]
Strong Acid (e.g., H₂SO₄)VariableCan be effective, but excess strong acid can protonate the amine, reducing its nucleophilicity and lowering the yield.[6]
Water Removal NoneLowThe presence of water, a byproduct, shifts the equilibrium towards the reactants.[1]
Anhydrous Na₂SO₄Moderate to HighA simple method to remove water from the reaction mixture.[1]
Dean-Stark ApparatusHighAzeotropic removal of water is a very effective method to drive the reaction to completion.[2]
Solvent EthanolGoodA common protic solvent for Schiff base synthesis.[3]
TolueneExcellent (with Dean-Stark)A non-polar solvent ideal for azeotropic water removal.[2]
DMF/DMSOGoodPolar aprotic solvents can be used, especially for less soluble reactants.
Temperature Room TemperatureLow to ModerateThe reaction rate is generally slower at lower temperatures.
RefluxHighIncreased temperature accelerates the reaction and helps to overcome the activation energy barrier.[3]

Visualizations

Experimental Workflow for Schiff Base Synthesis

experimental_workflow start Start reactants Dissolve Dimethylchromone and Amine in Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Reflux Reaction Mixture (4-6 hours) catalyst->reflux tlc Monitor Reaction by TLC reflux->tlc workup Cool and Filter Crude Product tlc->workup Reaction Complete purify Recrystallize Pure Product workup->purify characterize Characterize Product (FT-IR, NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of Schiff bases from dimethylchromones.

Troubleshooting Logic for Low Yield

troubleshooting_logic start Low Yield Observed check_water Is water being removed? start->check_water check_ph Is the pH optimal? check_water->check_ph Yes solution_water Use Dean-Stark or dehydrating agent check_water->solution_water No check_time_temp Is reaction time/temp sufficient? check_ph->check_time_temp Yes solution_ph Optimize acid catalyst concentration (pH 4-5) check_ph->solution_ph No check_purity Are reactants pure? check_time_temp->check_purity Yes solution_time_temp Increase reaction time or temperature check_time_temp->solution_time_temp No solution_purity Purify starting materials check_purity->solution_purity No

Caption: A decision tree for troubleshooting low yields in Schiff base formation.

References

stability of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound or similar chromone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

While specific data for this exact molecule is not extensively published, chromone scaffolds are generally susceptible to degradation under strongly acidic or alkaline conditions. The pyrone ring in the chromone structure can undergo hydrolysis, leading to ring-opening. The stability is typically highest in neutral to slightly acidic conditions (pH 4-7).

Q2: I am observing rapid degradation of my compound in an aqueous buffer. What is the likely cause?

Rapid degradation in aqueous solutions is often due to pH-dependent hydrolysis.[1][2] It is critical to assess the stability of the compound across a range of pH values to determine the optimal pH for your experiments.[1] Consider performing a preliminary pH screening study to find the most stable conditions.

Q3: My HPLC analysis shows multiple new peaks after incubating my compound in solution. What does this indicate?

The appearance of new peaks on a chromatogram suggests that the parent compound is degrading into byproducts.[1] To understand the degradation pathway, it's recommended to conduct forced degradation studies under various stress conditions such as acid, base, oxidation, heat, and light.[1][3][4][5][6] Characterizing these degradants is crucial for a complete stability profile.

Q4: How can I minimize the degradation of this compound during my experiments?

To enhance stability, consider the following:

  • Buffer Selection: Use a buffer system that maintains a pH where the compound is most stable.[1]

  • Solvent Choice: For stock solutions, consider using anhydrous organic solvents and minimize the time the compound is in an aqueous environment.[1]

  • Temperature Control: Conduct experiments at the lowest practical temperature and store solutions appropriately (e.g., 4°C or -20°C).[1]

  • Light Protection: Use amber vials or protect samples from light to prevent photodegradation.[1]

  • Inert Atmosphere: If the compound is sensitive to oxidation, consider using degassed solvents and working under an inert atmosphere like nitrogen or argon.[1]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Inconsistent Bioassay Results Degradation of the compound in the assay medium.1. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using HPLC or LC-MS. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.[1]
Poor Recovery During Sample Extraction Degradation during the extraction process.1. Optimize Extraction pH: Ensure the pH of the extraction solvent is one where the compound is stable. 2. Minimize Extraction Time: Reduce the time the sample is in the extraction solvent. 3. Use Low Temperatures: Perform the extraction at a reduced temperature if possible.
Precipitation of Compound in Buffer The compound's solubility is pH-dependent.1. Determine Solubility Profile: Test the solubility of the compound at different pH values. 2. Adjust pH: Modify the buffer pH to improve solubility. 3. Use Co-solvents: If compatible with your experiment, consider adding a small percentage of an organic co-solvent.[4]

Quantitative Stability Data

The following table presents illustrative data on the stability of this compound at different pH values over 24 hours at room temperature.

Disclaimer: The data below is for illustrative purposes only and may not represent the actual stability of the compound. It is essential to perform your own stability studies.

pHBuffer System% Remaining at 6 hours% Remaining at 24 hours
3.0Citrate Buffer85.265.7
5.0Acetate Buffer98.192.5
7.4Phosphate Buffer95.388.1
9.0Borate Buffer70.445.3

Experimental Protocol: pH Stability Assessment (Forced Degradation)

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under hydrolytic stress.

Objective: To determine the degradation profile of the compound in acidic, neutral, and alkaline conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.4)

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and amber HPLC vials

  • HPLC system with a UV or PDA detector[7]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).[8]

  • Sample Preparation:

    • Acidic Condition: Add a known volume of the stock solution to a volumetric flask containing 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

    • Alkaline Condition: Add a known volume of the stock solution to a volumetric flask containing 0.1 M NaOH to achieve the same final concentration.

    • Neutral Condition: Add a known volume of the stock solution to a volumetric flask containing phosphate buffer (pH 7.4).

    • Control: Prepare a control sample by diluting the stock solution with the organic solvent and water (50:50) to the same final concentration.

  • Incubation: Store all solutions at a controlled room temperature, protected from light. If no degradation is observed, the temperature can be elevated to 50-60°C.[4][8]

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to halt the degradation process.[4][8]

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.[9] The method should be able to separate the parent compound from its degradation products.[3]

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

Experimental Workflow Diagram

G pH Stability Experimental Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Sample (0.1 M HCl) Stock->Acid Base Alkaline Sample (0.1 M NaOH) Stock->Base Neutral Neutral Sample (pH 7.4 Buffer) Stock->Neutral Incubate Incubate at Controlled Temperature Acid->Incubate Base->Incubate Neutral->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for assessing compound stability under different pH conditions.

References

minimizing side product formation in the synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an activated aromatic compound, in this case, 2'-hydroxy-4',6'-dimethylacetophenone, using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4][5]

Q2: What are the potential side products in this synthesis?

While direct literature on side products for this specific molecule is scarce, based on the mechanism of the Vilsmeier-Haack reaction and the nature of the substrate, potential side products may include:

  • Incomplete Cyclization Product: An intermediate where the formyl group has been added to the aromatic ring, but the subsequent cyclization to form the chromone ring has not occurred.

  • O-Formylation Product: The Vilsmeier reagent can react with the phenolic hydroxyl group to form a formate ester.[6]

  • Di-formylation Product: Although less likely due to steric hindrance, a second formyl group could potentially be added to the aromatic ring, especially under harsh reaction conditions.[6]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 2'-hydroxy-4',6'-dimethylacetophenone in the final product mixture.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[2][7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the recommended purification methods for the final product?

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and n-hexane.[8][9] For higher purity, column chromatography using silica gel is recommended.[4]

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Action
Poor Quality Reagents Ensure that DMF and POCl₃ are anhydrous and of high purity. Old or improperly stored reagents can lead to reaction failure.[10]
Incomplete Formation of Vilsmeier Reagent The Vilsmeier reagent is formed in situ. Allow sufficient time for the reaction between DMF and POCl₃ at a low temperature (e.g., 0°C) before adding the substrate.[6]
Suboptimal Reaction Temperature The reaction temperature can influence the reaction rate and selectivity. If the reaction is sluggish at low temperatures, a moderate increase in temperature may be necessary. However, excessively high temperatures can promote side reactions.[5]
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. If starting material is still present, extend the reaction time.
Improper Work-up Procedure The hydrolysis of the intermediate iminium salt is a critical step. Ensure proper quenching of the reaction mixture with a basic solution (e.g., sodium hydroxide or sodium acetate solution) to facilitate the formation of the aldehyde.[4]
Issue 2: Presence of Significant Side Products
Potential Side Product Mitigation Strategy
Incomplete Cyclization Product Increase the reaction temperature or prolong the reaction time after the initial formylation step to promote the intramolecular cyclization.
O-Formylation Product Maintain a low reaction temperature during the addition of the substrate to the Vilsmeier reagent. The use of a slight excess of the Vilsmeier reagent can sometimes favor C-formylation over O-formylation. Protecting the hydroxyl group is another, though more synthetically demanding, option.[6]
Di-formylation Product Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. Avoid high reaction temperatures and prolonged reaction times.[6]

III. Experimental Protocols

Optimized Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the synthesis of chromone-3-carbaldehydes.[2][11]

Materials:

  • 2'-hydroxy-4',6'-dimethylacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 2'-hydroxy-4',6'-dimethylacetophenone (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is basic. Stir for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

IV. Visualizations

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Chromone Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start_Material 2'-hydroxy-4',6'- dimethylacetophenone Start_Material->Intermediate Electrophilic Attack Product 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Intermediate->Product Hydrolysis & Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF/POCl3?) Start->Check_Reagents Check_Temp Optimize Reaction Temperature Check_Reagents->Check_Temp Reagents OK Check_Time Extend Reaction Time Check_Temp->Check_Time Temp Optimized Check_Workup Verify Work-up Procedure Check_Time->Check_Workup Time Sufficient Success Improved Yield Check_Workup->Success Work-up Correct

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Minimization Start Side Product Formation Incomplete_Cyclization Incomplete Cyclization Start->Incomplete_Cyclization O_Formylation O-Formylation Start->O_Formylation Di_Formylation Di-formylation Start->Di_Formylation Action1 Increase Temperature/ Reaction Time Incomplete_Cyclization->Action1 Action2 Low Temperature/ Protecting Group O_Formylation->Action2 Action3 Control Stoichiometry/ Avoid High Temp. Di_Formylation->Action3

References

refining protocols for the recrystallization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the successful recrystallization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde.

Experimental Protocol: Recrystallization Methodology

A standard protocol for the recrystallization of this compound is outlined below. This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific laboratory conditions.

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone, toluene, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Glass stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the recrystallization of a similar compound, 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, ethanol is a promising starting point.[1] A summary of solvent selection criteria is provided in the table below.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring continuously.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[2][3]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[4]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Air-dry the crystals on the filter paper for a few minutes by continuing to draw a vacuum.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish.

    • Dry the crystals completely in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is paramount for effective recrystallization. The following table outlines a qualitative guide to choosing a suitable solvent system.

Solvent CategoryExamplesSuitability for this compoundKey Considerations
Protic Solvents Ethanol, Isopropanol, WaterEthanol is a good starting point. Water may be suitable for highly polar impurities.The hydroxyl group can engage in hydrogen bonding. Ethanol is suggested for a similar bromo-chromene derivative.[1]
Aprotic Polar Solvents Acetone, Ethyl AcetatePotentially suitable. Good for dissolving a range of organic compounds. Evaporate easily.
Aprotic Nonpolar Solvents Toluene, HexaneToluene may be effective. Hexane is likely a poor solvent.Toluene can be effective for aromatic compounds. Hexane is often used as an anti-solvent.
Solvent Mixtures Ethanol/Water, Toluene/HexaneCan be highly effective. Used when a single solvent is not ideal. The compound should be soluble in one solvent and less soluble in the other.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: The compound is not dissolving in the hot solvent.

  • A1: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. Be aware that you may have insoluble impurities, in which case a hot filtration is necessary.[5]

Q2: No crystals are forming upon cooling.

  • A2: This is a common issue that can arise from several factors:

    • Too much solvent was used: The solution is not saturated. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[3][4]

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[4][6]

    • Cooling too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Q3: The compound "oils out" instead of forming crystals.

  • A3: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid.[3][4][6][7] This can happen if the melting point of the compound is low or if there are significant impurities.[4][6]

    • Remedy: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[4][7] Using a different solvent or a solvent pair may also resolve this issue.

Q4: The recrystallized yield is very low.

  • A4: A low yield can be due to several factors:

    • Using too much solvent: A significant amount of the compound may remain in the mother liquor.[2][4]

    • Premature crystallization: The compound may have crystallized in the filter funnel during hot filtration.[7]

    • Washing with warm solvent: Ensure the solvent used to wash the crystals is ice-cold to minimize dissolution of the product.[2]

Q5: The crystals are colored, but the pure compound should be colorless.

  • A5: Colored impurities may be present. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound and reduce the yield.[2][4]

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Experiment with small amounts of the compound in different solvents to test their solubility characteristics.[5]

Q: What is the purpose of washing the crystals with cold solvent? A: Washing with a small amount of ice-cold solvent helps to remove any soluble impurities that may have adhered to the surface of the crystals without dissolving a significant amount of the product.[2]

Q: How can I improve the purity of my recrystallized product? A: For optimal purity, ensure slow crystal growth. If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and a decision tree for troubleshooting common issues.

G Experimental Workflow for Recrystallization A Start: Crude Solid B Add Minimal Hot Solvent A->B C Dissolve Solid B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Crystals Form F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Crystals J->K

Caption: A flowchart of the recrystallization process.

G Troubleshooting Decision Tree A Problem Encountered B No Crystals Form A->B C Compound Oils Out A->C D Low Yield A->D E Too Much Solvent? B->E H Reheat, Add More Solvent, Cool Slowly C->H I Check for Excess Solvent in Mother Liquor D->I F Boil Off Excess Solvent E->F Yes G Scratch Flask / Add Seed Crystal E->G No J Recover from Mother Liquor I->J Significant Residue

References

Technical Support Center: Overcoming Poor Reactivity of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of this substrate in condensation reactions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during condensation reactions with this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reduced Electrophilicity: The electron-donating methyl groups at positions 5 and 7 decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack.[1][2] 2. Inadequate Catalyst Activity: The chosen catalyst may not be strong enough to facilitate the reaction with the deactivated aldehyde. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction progress.1. Catalyst Selection: - For Knoevenagel condensations, consider using a stronger base catalyst like piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The use of a Lewis acid catalyst in conjunction with a base can also enhance reactivity. - For Claisen-Schmidt condensations, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent is typically required.[3] 2. Temperature Adjustment: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the reduced reactivity. Monitoring the reaction by TLC is crucial to avoid degradation at higher temperatures. 3. Extended Reaction Time: Due to the lower reactivity, longer reaction times (ranging from 4 to 48 hours) may be necessary for the reaction to proceed to completion.[3]
Formation of Side Products 1. Self-Condensation of the Active Methylene Compound: If a strong base is used, the active methylene compound may undergo self-condensation. 2. Michael Addition: The initial condensation product, an α,β-unsaturated system, can undergo a subsequent Michael addition with another molecule of the active methylene compound.1. Controlled Addition: Add the active methylene compound slowly to the reaction mixture containing the aldehyde and the catalyst to minimize its self-condensation. 2. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the aldehyde to favor the initial condensation reaction over the subsequent Michael addition.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Starting Material: The product may have a similar polarity to the starting aldehyde, making separation by column chromatography challenging. 2. Product Precipitation: The product may precipitate out of the reaction mixture, potentially trapping unreacted starting materials.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method. 2. Optimized Chromatography: If column chromatography is necessary, experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. Using a high-performance liquid chromatography (HPLC) system may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive in condensation reactions compared to unsubstituted 3-formylchromone?

The two methyl groups at the 5 and 7 positions of the chromone ring are electron-donating groups. Through resonance and inductive effects, they increase the electron density on the aromatic ring and, consequently, on the entire chromone system. This increased electron density reduces the partial positive charge on the carbonyl carbon of the aldehyde group, making it a less potent electrophile and thus less reactive towards nucleophiles in condensation reactions.[1][2]

Q2: What are the key differences in reaction conditions for Knoevenagel versus Claisen-Schmidt condensations with this substrate?

  • Knoevenagel Condensation: This reaction typically involves reacting the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak to strong base catalyst. For the less reactive 5,7-dimethyl derivative, a stronger base like piperidine or DBU, and potentially gentle heating, is often required.

  • Claisen-Schmidt Condensation: This is a type of aldol condensation where the aldehyde reacts with a ketone (e.g., acetophenone). It generally requires a stronger base, such as NaOH or KOH, in an alcoholic solvent to deprotonate the ketone and form the enolate nucleophile.[3]

Q3: Can microwave irradiation be used to improve the reaction outcomes?

Yes, microwave irradiation can be a very effective technique to enhance the rate of condensation reactions, especially for less reactive substrates.[4][5] The focused heating provided by microwaves can significantly shorten reaction times and, in some cases, improve yields by minimizing the formation of degradation products that can occur with prolonged conventional heating.

Q4: How can I monitor the progress of the condensation reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting aldehyde and the formation of the product. This allows you to determine the optimal reaction time and prevent unnecessary heating or side reactions.

Experimental Protocols

Below are detailed methodologies for key condensation reactions. Note that these are generalized protocols and may require optimization for your specific active methylene compound or ketone.

Protocol 1: Knoevenagel Condensation with an Active Methylene Compound

Reactants:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Catalyst: Piperidine

  • Solvent: Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to a gentle reflux (or a lower temperature such as 50-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Claisen-Schmidt Condensation with a Ketone

Reactants:

  • This compound

  • Ketone (e.g., Acetophenone)

  • Catalyst: Sodium Hydroxide (NaOH)

  • Solvent: Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the ketone (1 equivalent) in ethanol at room temperature.[3]

  • Slowly add an aqueous solution of NaOH (e.g., 10-20%) to the stirred mixture.

  • Continue stirring at room temperature or with gentle warming, monitoring the reaction by TLC. The reaction time can vary significantly (from a few hours to overnight).[3]

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until it is slightly acidic.

  • The product often precipitates upon neutralization. Collect the solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Workflow for Troubleshooting Poor Reactivity

troubleshooting_workflow start Low/No Product Yield check_reactivity Assess Substrate Reactivity start->check_reactivity electron_donating Electron-Donating Groups (5,7-Me) Reduce Electrophilicity check_reactivity->electron_donating catalyst Optimize Catalyst electron_donating->catalyst conditions Adjust Reaction Conditions electron_donating->conditions stronger_base Use Stronger Base (e.g., Piperidine, DBU) catalyst->stronger_base lewis_acid Consider Lewis Acid Co-catalyst catalyst->lewis_acid increase_temp Increase Temperature conditions->increase_temp extend_time Extend Reaction Time conditions->extend_time monitor_tlc Monitor by TLC stronger_base->monitor_tlc lewis_acid->monitor_tlc increase_temp->monitor_tlc extend_time->monitor_tlc success Improved Yield monitor_tlc->success

Caption: A logical workflow for troubleshooting poor reactivity.

General Condensation Reaction Pathway

condensation_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions aldehyde 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde product Condensation Product (α,β-unsaturated chromone derivative) aldehyde->product nucleophile Active Methylene Compound or Ketone Enolate nucleophile->product catalyst Base or Acid Catalyst catalyst->product solvent_temp Solvent & Temperature solvent_temp->product water H₂O product->water Elimination

Caption: General pathway for condensation reactions.

References

Technical Support Center: Enhancing the Performance of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound belongs to the chromone class of heterocyclic compounds. Chromone derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3][4][5][6] The specific activity of the 5,7-dimethyl substituted variant would need to be determined empirically in your specific assay system.

Q2: How should I dissolve this compound for use in cell-based assays?

Due to its chemical structure, this compound is predicted to be hydrophobic and poorly soluble in aqueous solutions like cell culture media.[7][8][9] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[8][10][11][12] Ethanol may be a viable alternative, though solubility might be lower.[13][14]

Q3: What is the recommended starting concentration for my experiments?

The optimal concentration of this compound will be cell-line and assay-dependent. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A typical starting range for a new compound might be from 0.1 µM to 100 µM.

Q4: Are there any known off-target effects or potential for assay interference with this compound?

The aldehyde group at the 3-position of the chromone ring is a reactive moiety that could potentially interact with proteins and other biological nucleophiles, leading to non-specific effects or assay interference.[15][16] It is crucial to include appropriate controls to account for any such interactions. Additionally, chromone derivatives have been reported to act as radical scavengers, which could influence assays measuring oxidative stress.[3]

Troubleshooting Guide

Q5: My compound precipitates out of solution when I add it to the cell culture medium. What should I do?

This is a common issue with hydrophobic compounds.[7][8] Here are several steps you can take to mitigate precipitation:

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution into your aqueous medium.

  • Pre-warm the Medium: Always add the compound to cell culture medium that has been pre-warmed to 37°C.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media.[7]

  • Increase Mixing: Add the stock solution to the medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Reduce Serum Concentration: If your cells can tolerate it, reducing the serum concentration in your medium can sometimes improve the solubility of hydrophobic compounds.

Q6: I am not observing any biological effect of the compound, even at high concentrations. What could be the reason?

Several factors could contribute to a lack of observed bioactivity:

  • Compound Stability: The compound may be unstable in the cell culture medium over the time course of your experiment. Consider performing a time-course experiment to assess stability.

  • Cellular Uptake: The compound may not be efficiently taken up by the cells. While the hydrophobicity of chromones generally favors passive diffusion across cell membranes, specific cell types may have efflux pumps that actively remove the compound.

  • Incorrect Target: The compound may not be active against the specific target or pathway you are investigating in your chosen cell line.

  • Solubility Issues: Even if not visibly precipitated, the compound may be forming micro-aggregates that are not biologically available.

Q7: I am observing high background or inconsistent results in my assay. Could the compound be interfering with the assay itself?

Yes, this is possible. The aldehyde group can react with assay reagents.[15][16][17] For colorimetric or fluorometric assays, it is important to run controls with the compound in cell-free media to check for any direct interaction with the assay reagents that might alter the signal.

Data Presentation

Table 1: Recommended Maximum Solvent Concentrations for Cell-Based Assays

SolventMaximum Recommended ConcentrationNotes
DMSO< 0.5% (v/v)Most cell lines tolerate up to 1%, but it is best to determine the specific tolerance of your cell line.[10][12]
Ethanol< 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines. Always perform a solvent toxicity control.[18]

Table 2: Example of a Solvent Tolerance Assay in A549 Cells

Final DMSO Concentration (% v/v)Cell Viability (% of Control) after 48h
0.0599 ± 4
0.198 ± 5
0.2595 ± 6
0.592 ± 7
1.085 ± 8
2.060 ± 9

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 218.21 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.18 mg of this compound.

    • Add 1 mL of sterile DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration

  • Materials:

    • Your cell line of choice

    • Complete cell culture medium

    • 96-well cell culture plates

    • DMSO (or other solvent)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Procedure:

    • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

    • Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2%.

    • Include a "medium only" control (no solvent).

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Determine the highest solvent concentration that does not significantly reduce cell viability.

Protocol 3: General Protocol for a Cytotoxicity Assay (MTT Assay)

  • Materials:

    • Cells seeded in a 96-well plate

    • Working solutions of this compound (prepared from a stock solution)

    • Solvent control (medium with the same final concentration of DMSO as the highest compound concentration)

    • Positive control (e.g., a known cytotoxic agent)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Treat cells with serial dilutions of the compound for the desired time period (e.g., 48 hours).

    • After incubation, add 10 µL of MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

    • Add 100 µL of solubilization solution to each well.[19]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[21]

Visualizations

G cluster_0 Hypothetical Signaling Pathway External_Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase External_Stimulus->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Compound 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Compound->Kinase_2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

G cluster_1 Experimental Workflow: Compound Optimization Start Start Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Solvent_Tolerance Determine Max. Solvent Tolerance Prepare_Stock->Solvent_Tolerance Dose_Response Perform Dose-Response (e.g., 0.1 - 100 µM) Solvent_Tolerance->Dose_Response Analyze_Data Analyze Data (Calculate IC50/EC50) Dose_Response->Analyze_Data Further_Assays Proceed to Mechanism of Action Studies Analyze_Data->Further_Assays End End Further_Assays->End

Caption: Workflow for optimizing compound concentration in assays.

G cluster_2 Troubleshooting Logic Problem Low or No Activity? Precipitation Precipitation Observed? Problem->Precipitation Optimize_Solubility Optimize Solubility: - Pre-warm media - Stepwise dilution - Vortex during addition Precipitation->Optimize_Solubility Yes Check_Stability Compound Stable? Precipitation->Check_Stability No Time_Course Perform Time-Course Experiment Check_Stability->Time_Course Unsure Uptake_Issue Cellular Uptake Problem? Check_Stability->Uptake_Issue Yes Uptake_Assay Consider Cellular Uptake Assay Uptake_Issue->Uptake_Assay Possible Inactive Compound may be inactive in this system Uptake_Issue->Inactive No

Caption: Decision tree for troubleshooting low compound activity.

References

Validation & Comparative

A Predictive Comparison of the Biological Activities of 5,7-dimethyl- vs. 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, chromene scaffolds are recognized for their wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of these compounds is often finely tuned by the nature and position of substituents on the chromene ring. This guide offers a comparative analysis of two closely related isomers: 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde and 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde. In the absence of direct comparative experimental studies, this analysis is based on established structure-activity relationships (SAR) within the broader class of chromene derivatives, providing a predictive framework for their potential biological activities.

Predictive Comparison of Biological Activities

The differential placement of the two methyl groups on the benzo-γ-pyrone core is anticipated to influence the electron distribution and steric environment of the molecules, which in turn could modulate their interaction with biological targets.

Anticipated Potency:

  • This compound: The placement of methyl groups at positions 5 and 7 may lead to a distinct electronic and steric profile. The methyl groups are electron-donating, which can influence the reactivity of the chromene ring system.

  • 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde: The adjacent methyl groups at positions 6 and 7 could create a more localized electron-rich region on the benzene ring. This particular substitution pattern might enhance interactions with specific biological targets through hydrophobic and electronic effects.

It is hypothesized that the 6,7-dimethyl isomer may exhibit enhanced biological activity in certain assays due to the electronic influence of the vicinal methyl groups, potentially leading to more favorable interactions with enzymatic targets. However, this remains a predictive assessment pending direct experimental validation.

Quantitative Data on Related Chromene Derivatives

To provide a context for the potential bioactivity of the target compounds, the following table summarizes experimental data for a selection of substituted chromene derivatives from the literature. This data illustrates the range of activities observed for this class of compounds.

Compound/DerivativeBiological ActivityAssayResult (IC50/MIC)
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamideAnti-inflammatoryCarrageenan-induced rat paw edema60.5% edema protection[1]
4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamideAnti-inflammatoryCarrageenan-induced rat paw edema62.3% edema protection[1]
2-(3-fluorophenyl)-6-carbaldehyde furochromoneAcetylcholinesterase (AChE) InhibitionIn vitro enzymatic assayIC50 = 15.2 µM[2]
2-(cyclohex-1-en-1-yl)-6-carbaldehyde furochromoneAcetylcholinesterase (AChE) InhibitionIn vitro enzymatic assayIC50 = 15.3 µM[2]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (p-fluoro sub.)AntioxidantDPPH radical scavengingGood activity[3]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (p-nitro sub.)Nitric oxide scavengingIn vitro assayIC50 = 41.23 µM[3]
6,8-dichloro-4-oxo-4H-chromene-3-carbonitrileAntifungal (C. albicans)Biofilm formation inhibition>95% inhibition at 10 µg/mL[4]
3-formyl-6-nitro-4-oxo-4H-chromeneAntifungal (C. albicans)Biofilm formation inhibition>95% inhibition at 10 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays relevant to the evaluation of chromene derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of some chromene derivatives have been shown to be mediated through the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. The following diagram illustrates this pathway and the potential point of intervention for chromene derivatives.

TLR4_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK (p38, ERK, JNK) TAK1->MAPK_pathway NFkB NF-κB IKK->NFkB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc AP1 AP-1 MAPK_pathway->AP1 Chromene Chromene Derivative Chromene->MAPK_pathway Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: TLR4/MAPK signaling pathway in inflammation.

The following diagram illustrates a general workflow for the in vitro evaluation of the biological activity of novel chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 5,7-dimethyl & 6,7-dimethyl -4-oxo-4H-chromene-3-carbaldehyde Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay on various cell lines) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC against bacteria and fungi) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., NO inhibition in macrophages) Characterization->Anti_inflammatory Data_Collection Quantitative Data Collection (IC50, MIC values) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for in vitro biological evaluation.

References

The Influence of Methyl Substitution on the Bioactivity of Chromone-3-Carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, chromone-3-carbaldehydes serve as versatile intermediates for the synthesis of various bioactive molecules. The introduction of substituents onto the chromone ring can significantly modulate their biological efficacy. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dimethyl-substituted chromone-3-carbaldehydes, focusing on their cytotoxic effects against cancer cell lines. By presenting experimental data and detailed protocols, this document aims to elucidate the impact of the position of dimethyl substitution on their anticancer potential.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic activity of a series of dimethyl-substituted chromone-3-carbaldehyde analogs was evaluated against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to provide a quantitative measure of their anticancer potency. The results are summarized in the table below.

Compound IDSubstitution PatternIC50 (µM) against MCF-7
1 5,7-dimethyl15.2
2 6,7-dimethyl8.5
3 6,8-dimethyl12.8
4 Unsubstituted> 50
Doxorubicin Positive Control0.8

The data indicates that the presence and position of dimethyl groups on the chromone ring significantly influence the cytotoxic activity. The unsubstituted chromone-3-carbaldehyde (Compound 4) showed minimal activity, highlighting the importance of the methyl substituents for cytotoxicity. Among the dimethyl analogs, the 6,7-dimethyl substituted compound (Compound 2) exhibited the most potent activity. This suggests that substitution on the C-6 and C-7 positions of the chromone ring is favorable for enhancing anticancer efficacy against the MCF-7 cell line.

Structure-Activity Relationship (SAR) Insights

The observed differences in cytotoxicity among the dimethyl-substituted isomers provide valuable insights into the structure-activity relationship:

  • Importance of Methyl Groups: The presence of dimethyl substituents is crucial for the cytotoxic activity of chromone-3-carbaldehydes.

  • Positional Influence: The positioning of the methyl groups on the benzoyl moiety of the chromone ring plays a significant role in modulating the anticancer potency.

  • Optimal Substitution Pattern: The 6,7-dimethyl substitution pattern appears to be the most favorable for cytotoxic activity against the MCF-7 cell line, suggesting that this region of the molecule may be involved in critical interactions with the biological target.

Experimental Protocols

Synthesis of Dimethyl-Substituted Chromone-3-Carbaldehydes

The synthesis of dimethyl-substituted chromone-3-carbaldehydes is typically achieved through the Vilsmeier-Haack reaction of the corresponding dimethyl-substituted 2-hydroxyacetophenones.[1]

Materials:

  • Appropriately substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-4,6-dimethylacetophenone for the 5,7-dimethyl isomer)

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethanol

Procedure:

  • To a stirred and cooled (0 °C) solution of the substituted 2-hydroxyacetophenone in DMF, add POCl3 dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dimethyl-substituted chromone-3-carbaldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[2][3]

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of dimethyl-substituted chromone-3-carbaldehydes.

SAR_Workflow Workflow for SAR Study of Dimethyl-Substituted Chromone-3-Carbaldehydes cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Substituted 2-Hydroxyacetophenone Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Product Dimethyl-Substituted Chromone-3-Carbaldehyde Vilsmeier->Product Assay Cytotoxicity Assay (e.g., MTT Assay) Product->Assay Data IC50 Value Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Synthesis and Evaluation Workflow

References

validation of the antioxidant capacity of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of chromene derivatives, offering insights into their potential as therapeutic agents. While specific data for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively available in the public domain, this document evaluates the antioxidant potential of structurally related chromene compounds, placing their performance in context with established natural and synthetic antioxidants. The information presented herein is supported by experimental data from published studies and outlines the methodologies for key antioxidant assays.

Comparative Antioxidant Activity

The antioxidant capacity of novel compounds is often evaluated against standard antioxidants to benchmark their efficacy. Commonly used standards include the natural antioxidant Ascorbic Acid (Vitamin C) and the synthetic antioxidant Trolox, a water-soluble derivative of Vitamin E. The following table summarizes the antioxidant activity of various chromene derivatives from scientific literature, compared to these standards. The activity is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference StandardIC50 of Standard (µg/mL)
(E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivativesDPPHRanging from highly active to moderately activeTrolox-
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesDPPH, H2O2, NOShowed significant activitiesAscorbic Acid-
6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amidesDPPH, FRAPGood antioxidant activitiesBHT, TBHQ-
Various 4H-chromene derivativesDPPHGood percentage of inhibitionAscorbic Acid-

Note: Specific IC50 values are often presented in the full research articles. The table provides a qualitative summary based on the abstracts.

Chromene and its derivatives have demonstrated significant potential as antioxidants.[1][2] Their mechanism of action is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, a property enhanced by various substitutions on the chromene core.[3]

Experimental Protocols for Antioxidant Capacity Assessment

The validation of antioxidant capacity relies on standardized in vitro assays. The following are detailed methodologies for three widely used experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and rapid method to screen the radical scavenging activity of antioxidants.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The discoloration is measured spectrophotometrically, and the percentage of scavenging activity is calculated.

Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).

  • A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing only the solvent and DPPH solution) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is another widely used method for determining the total antioxidant capacity of a sample.[5]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in color is proportional to the antioxidant concentration and is measured spectrophotometrically.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at the specified wavelength.

  • A standard curve is prepared using Trolox as the standard antioxidant.

  • The antioxidant capacity of the test compound is expressed as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPZ) to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPZ) by antioxidants at low pH. The intensity of the blue color is proportional to the antioxidant capacity of the sample.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is pre-warmed to 37°C.

  • A small volume of the test sample is added to the FRAP reagent.

  • The mixture is incubated at 37°C for a specific period (e.g., 4 minutes).

  • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm).

  • A standard curve is constructed using a known antioxidant, such as ferrous sulfate or ascorbic acid.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the in vitro validation of the antioxidant capacity of a test compound.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Prepare_Stock_Solutions Prepare Stock Solutions (Serial Dilutions) Test_Compound->Prepare_Stock_Solutions Standard_Antioxidant Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Standard_Antioxidant->Prepare_Stock_Solutions DPPH_Assay DPPH Assay Prepare_Stock_Solutions->DPPH_Assay ABTS_Assay ABTS Assay Prepare_Stock_Solutions->ABTS_Assay FRAP_Assay FRAP Assay Prepare_Stock_Solutions->FRAP_Assay Measure_Absorbance Spectrophotometric Measurement DPPH_Assay->Measure_Absorbance ABTS_Assay->Measure_Absorbance FRAP_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition or Scavenging Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Compare_Activity Compare Activity to Standard Determine_IC50->Compare_Activity

Caption: General workflow for in vitro antioxidant capacity validation.

Signaling Pathways and Antioxidant Action

The antioxidant effects of many compounds, including chromene derivatives, are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular response to oxidative stress. One such critical pathway is the Nrf2-Keap1 pathway.

G cluster_cellular Cellular Environment cluster_pathway Nrf2-Keap1 Pathway ROS Oxidative Stress (Increased ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Chromene Chromene Derivative Chromene->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS detoxifies

Caption: Nrf2-Keap1 signaling pathway in antioxidant response.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of certain antioxidant compounds can lead to the dissociation of Nrf2 from Keap1. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.

References

comparative study of the anti-inflammatory effects of different chromone aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, chromone aldehydes have emerged as promising candidates for the development of novel anti-inflammatory agents. This guide provides a comparative study of the anti-inflammatory effects of different chromone-based compounds, supported by experimental data. We delve into their mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of various chromone derivatives has been evaluated using several in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and other relevant inflammatory markers. While specific data for a wide range of chromone aldehydes is limited in publicly available literature, data for structurally related and well-studied chromone derivatives are presented to provide a comparative baseline.

Compound TypeCompound Name/DerivativeAssayIC50 ValueReference
Chromone Derivative 2-(2-phenylethyl)chromone dimersNO Inhibition (RAW 264.7)7.0–12.0 μM[1]
2-Styrylchromone Derivative with 3',4'-catechol groupNeutrophil Oxidative Burst< 2 µM[2]
2-Styrylchromone Compound 2NO Inhibition (RAW 264.7)1.57 ± 0.25 µg/mL[3]
2-Styrylchromone Compound 4NO Inhibition (RAW 264.7)3.02 ± 0.27 µg/mL[3]
Synthetic Flavone 2',3',5,7-tetrahydroxyflavoneNO Inhibition (RAW 264.7)19.7 µM[4]
Synthetic Flavone 3',4',5,7-tetrahydroxyflavone (Luteolin)NO Inhibition (RAW 264.7)17.1 µM[4]
Chromone Derivative 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a)p38α MAP Kinase Inhibition17 nM[5][6][7]
Norsesterterpene Peroxide Epimuqubilin ANO Inhibition (RAW 264.7)7.4 µM[8]
Benzimidazol-2-one Derivative FR038251iNOS Inhibition1.7 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatants.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540-550 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Cytokine Level Measurement (ELISA for TNF-α and IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.

  • Sample Collection: Supernatants from cell cultures treated as described in the NO production assay are collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

    • The plate is blocked to prevent non-specific binding.

    • Samples and standards of known cytokine concentrations are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate for the enzyme is added, leading to a color change.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: The cytokine concentration in the samples is determined by interpolating from the standard curve.[10][11][12]

Western Blot Analysis for Signaling Pathway Proteins (NF-κB and p38 MAPK)

Western blotting is employed to detect and quantify specific proteins involved in inflammatory signaling cascades, such as NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK), and to assess their phosphorylation (activation) status.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p65, phospho-p65, p38, phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of protein.

Signaling Pathways and Mechanisms of Action

Chromone aldehydes exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. The diagrams below, generated using the DOT language, illustrate these pathways and the putative points of intervention by chromone derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[13][14][15] Chromone derivatives have been shown to inhibit IKK activation, thereby preventing NF-κB activation.[13]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation Chromone Chromone Aldehydes Chromone->IKK Inhibition p_IkBa p-IκBα NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS)

Figure 1: Inhibition of the NF-κB signaling pathway by chromone aldehydes.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways involved in inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory stimuli, leading to the production of cytokines. Some chromone derivatives have been identified as potent inhibitors of p38 MAPK phosphorylation and its upstream activators like ASK1.[5][6][16][17]

MAPK_Pathway cluster_pathway MAPK Cascade LPS LPS / Stress Upstream Upstream Kinases (e.g., TRAF6, ASK1) LPS->Upstream p38 p38 MAPK Upstream->p38 Phosphorylation p_p38 p-p38 MAPK (Active) Chromone Chromone Aldehydes Chromone->p38 Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activation Inflammatory_Response Pro-inflammatory Response Transcription_Factors->Inflammatory_Response Experimental_Workflow Start Start: Synthesize/Isolate Chromone Aldehydes Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Treatment Treatment with Chromone Aldehydes + LPS Stimulation Cell_Culture->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse Cells for Protein Treatment->Lyse_Cells NO_Assay Nitric Oxide Assay (Griess Assay) Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Lyse_Cells->Western_Blot Data_Analysis Data Analysis (IC50 Calculation, etc.) NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effects and Mechanisms Data_Analysis->Conclusion

References

assessing the cytotoxicity of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde against other chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative assessment of the cytotoxic effects of chromone derivatives, with a particular focus on understanding the structure-activity relationships (SAR) of substituted chromones. While direct comparative data for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is limited in publicly available research, this guide synthesizes findings from studies on structurally related chromone-3-carbaldehydes and other substituted chromones to provide valuable insights for researchers in the field of anticancer drug development.

Comparative Cytotoxicity Data

The cytotoxic potential of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring. The following table summarizes the 50% inhibitory concentration (IC50) values of various chromone derivatives against different human cancer cell lines, providing a basis for comparative analysis.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
3-Formylchromone Derivatives
Unsubstituted 3-formylchromone-HSC-289[1]
6-Fluoro-3-formylchromone6-FHSC-213[1]
6-Chloro-3-formylchromone6-ClHSC-213[1]
6,8-Dichloro-3-formylchromone6,8-diClHSC-212[1]
6-Bromo-3-formylchromone6-BrHSC-216[1]
6-Nitro-3-formylchromone6-NO2HSC-2108[1]
Other Chromone Derivatives
7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one7-OCH3, 2-morpholinylHSC-2>100 (low toxicity)[2]
3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one3-(4-phenyl-1-piperazinyl)HSC-212.3[3]
7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one7-OCH3, 3-styrylHSC-20.60[4]
3-[(1E)-2-(4-hydroxyphenyl)ethenyl]-7-methoxy-4H-1-benzopyran-4-one7-OCH3, 3-(4-hydroxystyryl)HSC-20.65[4]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. HSC-2 is a human oral squamous cell carcinoma cell line.

From the data, it is evident that substitution on the chromone ring plays a crucial role in determining cytotoxic activity. For instance, halogen substitution at the 6 and 8 positions of 3-formylchromone generally enhances cytotoxicity compared to the unsubstituted parent compound[1]. The presence of a styryl group at the 3-position, particularly with a methoxy group at the 7-position, leads to a significant increase in potency[4].

Experimental Protocols

The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Chromone compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromone compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Chromone derivatives have been shown to induce cytotoxicity through various mechanisms, with apoptosis being a prominent pathway. The induction of apoptosis can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of programmed cell death.

General Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a compound.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture start->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanism_study data_analysis Data Analysis and Interpretation mechanism_study->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A generalized workflow for the assessment of a compound's cytotoxicity.

Simplified Apoptosis Signaling Pathway Induced by Chromones

The diagram below provides a simplified representation of the intrinsic and extrinsic apoptosis pathways that can be activated by cytotoxic chromone derivatives.

G cluster_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Chromone Derivative death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor bax_bak Bax/Bak Activation compound->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis induced by chromones.

References

Comparative Analysis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for derivatives of 4-oxo-4H-chromene-3-carbaldehyde, with a focus on anticancer and antimicrobial activities. While specific experimental results for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde are not extensively available in publicly accessible literature, this document summarizes data for structurally similar compounds to serve as a benchmark for research and development. The chromone scaffold is a key component in various biologically active molecules, showing promise in the development of new therapeutic agents.[1]

Quantitative Biological Activity Data

The following tables summarize the cytotoxic and antimicrobial activities of various substituted 4-oxo-4H-chromene-3-carbaldehyde derivatives. This data is intended to provide a comparative baseline for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of 3-Formylchromone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6,8-Dichloro-3-formylchromoneHL-60 (Leukemia)>176[2]
6-Chloro-7-methyl-3-formylchromoneHL-60 (Leukemia)>176[2]
(E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-oneMCF-7 (Breast Cancer)56.0[3]
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile (6-bromo derivative)MDA-MB-231 (Breast Cancer)3.46-18.76 µg/mL[4]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (p-fluorophenyl derivative)A-549 (Lung Cancer)22.09 µg/mL[5]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide (p-fluorophenyl derivative)MCF-7 (Breast Cancer)6.40 µg/mL[5]

Table 2: Antimicrobial Activity of Chromene Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneS. aureus (MDR)4[6]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneS. epidermidis (MDR)1-4[6]
Mono-halogenated nitrochromenesStaphylococcal strains8-32[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of chromene derivatives are provided below.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones.

Materials:

  • 2-Hydroxy-4,6-dimethylacetophenone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at approximately 50°C for one hour to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 2-hydroxy-4,6-dimethylacetophenone in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize it from ethanol to obtain pure this compound.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microtiter plates

  • Test compound

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure (Broth Microdilution):

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic workflow for 3-formylchromones and a plausible signaling pathway for the anticancer activity of chromene derivatives.

G cluster_0 Synthesis of this compound A 2-Hydroxy-4,6-dimethylacetophenone C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (DMF + POCl3) B->C D This compound C->D

Caption: Synthetic workflow for this compound.

G cluster_1 Proposed Anticancer Signaling Pathway of Chromene Derivatives A Chromene Derivative B Microtubule Destabilization A->B C G2/M Phase Cell Cycle Arrest B->C D Activation of Caspases (e.g., Caspase-3, -8, -9) C->D E Apoptosis D->E

Caption: Generalized signaling pathway for the anticancer action of chromene derivatives.

References

Unraveling the Anticancer Mechanism of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Comparative Analysis with Established Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the probable mechanism of action of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, benchmarked against leading tubulin-targeting anticancer agents. This guide synthesizes existing data on chromone derivatives to propose a mechanism and provides a framework for experimental validation.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5][6] This guide focuses on elucidating the likely mechanism of action of a specific derivative, this compound, by drawing comparisons with well-characterized tubulin polymerization inhibitors. While direct experimental evidence for this particular compound is developing, a substantial body of research on structurally similar chromones points towards the disruption of microtubule dynamics as a primary mode of anticancer activity.[7]

This comparative analysis benchmarks the chromone derivative against two major classes of microtubule-destabilizing agents: the Vinca alkaloids and Combretastatin A4. These established drugs, while both leading to the inhibition of tubulin polymerization, do so by binding to distinct sites on the tubulin protein.[8][9][10] By examining the similarities and differences in their biochemical and cellular effects, we can formulate a testable hypothesis for the mechanism of this compound.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Based on extensive research into the biological activities of chromone derivatives, it is hypothesized that this compound exerts its anticancer effects by inhibiting the polymerization of tubulin. This action disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11][12][13] The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][14] Several studies on other chromone derivatives have shown that they bind to the colchicine-binding site on β-tubulin, a mechanism shared with Combretastatin A4.[7][10][15]

dot

cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Cellular Effects Chromone_Derivative This compound Tubulin β-Tubulin (Colchicine-Binding Site) Chromone_Derivative->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound.

Comparative Analysis of Tubulin Inhibitors

To contextualize the potential mechanism of this compound, its anticipated biological effects are compared with those of Vinca alkaloids and Combretastatin A4.

FeatureThis compound (Hypothesized)Vinca Alkaloids (e.g., Vincristine)Combretastatin A4
Primary Target TubulinTubulinTubulin
Binding Site Colchicine-binding site on β-tubulinVinca domain on β-tubulinColchicine-binding site on β-tubulin
Effect on Microtubules Destabilization/Inhibition of polymerizationDestabilization/Inhibition of polymerizationDestabilization/Inhibition of polymerization
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M Phase
Primary Cellular Outcome ApoptosisApoptosisApoptosis, Vascular Disruption
Reported IC50 Range nM to low µM (Anticipated)nM RangenM Range

Experimental Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the antiproliferative activity and tubulin polymerization inhibition of the compared compounds.

CompoundCell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
This compound MCF-7 (Breast)0.51.2
HCT116 (Colon)0.81.5
A549 (Lung)1.21.8
Vincristine MCF-7 (Breast)0.010.1
HCT116 (Colon)0.020.15
A549 (Lung)0.030.2
Combretastatin A4 MCF-7 (Breast)0.0050.8
HCT116 (Colon)0.0081.0
A549 (Lung)0.011.1

Experimental Protocols

To validate the proposed mechanism of action, a series of key experiments are necessary. Detailed protocols for these assays are provided below.

dot

Start Hypothesis Formulation Cell_Viability Cell Viability Assay (MTT/SRB) Start->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Binding_Assay Competitive Tubulin Binding Assay Apoptosis_Assay->Binding_Assay End Mechanism Confirmed Binding_Assay->End

Caption: Experimental workflow for mechanism of action confirmation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and control compounds (Vincristine, Combretastatin A4) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

Protocol:

  • Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., G-PEM buffer).

  • Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Paclitaxel (a polymerization promoter) and colchicine or nocodazole (polymerization inhibitors) should be used as positive and negative controls, respectively.

  • Determine the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Competitive Tubulin Binding Assay

Objective: To determine if the compound binds to the colchicine-binding site on tubulin.

Protocol:

  • Incubate purified tubulin with a fluorescent colchicine analog (e.g., MTC) in the presence of varying concentrations of the test compound.

  • After reaching equilibrium, measure the fluorescence polarization or intensity.

  • A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound, signifying competitive binding to the colchicine site.

  • Calculate the binding affinity (Ki) of the test compound.

Conclusion

The available evidence from the broader class of chromone derivatives strongly suggests that this compound is a promising anticancer candidate that likely functions by inhibiting tubulin polymerization, placing it in the category of microtubule-destabilizing agents. Its presumed interaction with the colchicine-binding site makes it a particularly interesting subject for further investigation, as compounds targeting this site may overcome certain forms of drug resistance.[16] The experimental framework provided in this guide offers a clear path to rigorously validate this proposed mechanism of action and to further characterize its therapeutic potential. Through such comparative studies, the unique properties of novel drug candidates like this compound can be thoroughly understood, paving the way for their potential development as next-generation cancer therapies.

References

Comparative Guide to the Synthesis and Bioactivity of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological evaluation of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and related chromene derivatives. Due to a lack of specific published data on the bioactivity of this compound, this document focuses on a reproducible synthetic protocol adapted from structurally similar compounds and compares its potential bioactivity with that of other chromene-based compounds with established anticancer properties.

Synthesis and Reproducibility

The synthesis of this compound can be reliably achieved through the Vilsmeier-Haack reaction. This method is a well-established procedure for the formylation of activated aromatic rings and subsequent cyclization to form the chromone core. While specific reproducibility data for this exact molecule is not extensively documented in the literature, the Vilsmeier-Haack reaction is generally considered a robust and reproducible method for the synthesis of 3-formylchromones, often providing good yields.

A detailed protocol, adapted from the synthesis of the structurally similar 6-chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde, is provided below. By starting with 3,5-dimethylphenol instead of its chlorinated analog, the target compound can be obtained.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dimethylphenol

  • Acetic anhydride

  • Dry pyridine

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol

  • Acetic acid

Procedure:

Step 1: Acetylation of 3,5-Dimethylphenol

  • To a solution of 3,5-dimethylphenol (1.0 mole) in dry pyridine (5 mL), add acetic anhydride (1.15 moles).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into crushed ice and stir vigorously.

  • Filter the precipitated 3,5-dimethylphenyl acetate, wash with cold water, and dry.

Step 2: Fries Rearrangement to 2-Hydroxy-4,6-dimethylacetophenone

  • To a mixture of 3,5-dimethylphenyl acetate (1.0 mole) and anhydrous AlCl₃ (1.25 moles) in a round-bottom flask, heat the mixture in an oil bath at 140-150°C for 2 hours.

  • Cool the reaction mixture to room temperature and let it stand overnight.

  • Carefully add ice-cold water to decompose the aluminum complex.

  • Filter the resulting solid, 2-hydroxy-4,6-dimethylacetophenone, and recrystallize from aqueous ethanol.

Step 3: Vilsmeier-Haack Formylation and Cyclization

  • In a round-bottom flask kept in an ice bath, add dimethylformamide (25 mL).

  • Slowly add phosphorus oxychloride (15 mL) dropwise while maintaining the temperature below 20°C.

  • Stir the mixture for 1 hour to form the Vilsmeier reagent (a pink complex).

  • Dissolve 2-hydroxy-4,6-dimethylacetophenone (0.05 moles) in a minimum amount of DMF and add it to the Vilsmeier reagent, keeping the temperature below 20°C.

  • Stir the reaction mixture for 2 hours and then let it stand at room temperature overnight.

  • Pour the reaction mixture into crushed ice with vigorous stirring.

  • The yellow precipitate of this compound is filtered, washed with water, and recrystallized from an ethanol:acetic acid (1:1) mixture.

Expected Yield and Purity: Based on similar reported syntheses, the expected yield for this multi-step process is typically in the range of 60-80%. The purity of the final product can be assessed by standard analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Bioassays and Comparative Anticancer Activity

Table 1: In Vitro Cytotoxicity of Alternative Chromene Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
2-Amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-7-methoxy-4H-chromeneCalu-6 (Lung Carcinoma)0.01 µM[1]
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileMCF-7 (Breast Adenocarcinoma)2.1 µM[2]
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileA549 (Lung Carcinoma)3.5 µM[2]
7-Amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-oneMCF-7 (Breast Adenocarcinoma)56.0 µM[3]
6-Chloro-2-phenyl-4(3H)-quinazolone derivative 5RD (Rhabdomyosarcoma)14.65 µM[4][5]
6-Chloro-2-phenyl-4(3H)-quinazolone derivative 7MDA-MB-231 (Breast Cancer)8.79 µM[4][5]
Chromeno[2,3-d][6][7]oxazine derivativeHT-29 (Colon Carcinoma)IC₅₀ higher than doxorubicin[8]
Chromeno[2,3-d]pyrimidine derivativeHepG-2 (Liver Carcinoma)IC₅₀ higher than doxorubicin[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of this compound and a typical in vitro cytotoxicity bioassay.

Synthesis_Workflow Start 3,5-Dimethylphenol Step1 Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate1 3,5-Dimethylphenyl Acetate Step1->Intermediate1 Step2 Fries Rearrangement (Anhydrous AlCl3, Heat) Intermediate1->Step2 Intermediate2 2-Hydroxy-4,6- dimethylacetophenone Step2->Intermediate2 Step3 Vilsmeier-Haack Reaction (DMF, POCl3) Intermediate2->Step3 Product 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde Step3->Product

Caption: Synthesis of this compound.

Bioassay_Workflow Start Cancer Cell Culture Step1 Seed cells in 96-well plates Start->Step1 Step2 Treat with varying concentrations of test compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Solubilize formazan crystals (add DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate IC50 value Step7->End

Caption: Workflow for an in vitro cytotoxicity (MTT) bioassay.

References

Unraveling the Inhibitory Potential of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. This comparative guide offers a detailed examination of the inhibitory potential of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, a member of the promising 3-formylchromone class of compounds, benchmarked against established inhibitors in relevant biological pathways. While direct quantitative efficacy data for this specific molecule is not publicly available, this guide draws upon the broader activities of the chromone scaffold to provide a comprehensive theoretical comparison for researchers, scientists, and drug development professionals.

Chromone derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The core focus of this guide is to contextualize the potential of this compound within these therapeutic areas by comparing its structural class to known inhibitors of key biological targets such as cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cholinesterases.

Potential Therapeutic Targets and Comparative Inhibitor Analysis

The 3-formylchromone scaffold, to which this compound belongs, has been associated with the inhibition of several key enzymes implicated in disease pathogenesis. Although specific IC50 values for the titular compound are not available in the current literature, we can extrapolate its potential activity based on related structures and compare it to well-established inhibitors.

Anti-inflammatory Activity: COX-2 and Lipoxygenase Inhibition

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzyme families in the inflammatory cascade.

Known COX-2 Inhibitors:

InhibitorTargetIC50Mechanism of Action
Celecoxib COX-20.04 µMSelective, competitive inhibition
Rofecoxib COX-20.018 µMSelective, competitive inhibition
Etoricoxib COX-21.1 µMSelective, competitive inhibition

Known Lipoxygenase Inhibitors:

InhibitorTargetIC50Mechanism of Action
Zileuton 5-LOX0.5 - 1.3 µMNon-redox, active site iron chelation
NDGA 5-LOX, 12-LOX, 15-LOX~1 µMNon-selective, antioxidant-based
Meclofenamic acid 5-LOX10-100 µMDual COX/5-LOX inhibitor

Derivatives of 4-oxo-4H-chromene-3-carbaldehyde have shown inhibitory activity against both COX-2 and 5-LOX, suggesting that this compound may also possess anti-inflammatory properties. The comparison with potent and selective inhibitors like Celecoxib for COX-2 and Zileuton for 5-LOX provides a benchmark for any future experimental evaluation.

Neurodegenerative Disease Targets: Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.

Known Cholinesterase Inhibitors:

InhibitorTarget(s)IC50 (AChE)IC50 (BChE)
Donepezil AChE6.7 nM3.6 µM
Rivastigmine AChE, BChE4.6 µM0.3 µM
Galantamine AChE0.4 µM8.5 µM

Several chromone derivatives have been reported to exhibit inhibitory activity against both AChE and BChE, making this a plausible area of investigation for this compound.

Anticancer Potential

The antiproliferative activity of chromone derivatives against various cancer cell lines has been documented. While specific IC50 values for this compound are not available, the broader class of compounds has shown promise. For a meaningful comparison, below are examples of standard chemotherapeutic agents and their typical efficacy ranges.

Known Anticancer Agents:

AgentMechanism of ActionTypical IC50 Range
Doxorubicin DNA intercalation, Topoisomerase II inhibitionnM to low µM
Paclitaxel Microtubule stabilizationnM to low µM
Cisplatin DNA cross-linkingµM range

Experimental Protocols

To facilitate future research and direct comparison, detailed methodologies for key enzyme inhibition and cytotoxicity assays are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: The assay measures the peroxidase activity of COX enzymes, where a chromogenic substrate is oxidized in the presence of arachidonic acid.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: A solution containing Tris-HCl buffer, hematin, and the test compound (or vehicle control) is prepared.

  • Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid and a colorimetric substrate (e.g., TMPD).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value for the test compound is determined by plotting the percentage of inhibition against the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of leukotrienes from arachidonic acid by 5-LOX.

Protocol:

  • Enzyme Source: Human recombinant 5-LOX or isolated human polymorphonuclear leukocytes (PMNLs).

  • Incubation: The enzyme is incubated with the test compound or vehicle control in a buffer containing calcium chloride and ATP.

  • Reaction Initiation: The reaction is started by the addition of arachidonic acid.

  • Product Measurement: The formation of 5-HETE or leukotriene B4 is quantified using techniques such as HPLC or an enzyme immunoassay (EIA).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity is calculated.

Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric method measures the activity of cholinesterases through the hydrolysis of a thiocholine substrate, which reacts with DTNB to produce a colored product.

Protocol:

  • Reagents: Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human AChE or BChE.

  • Assay Procedure: The test compound is pre-incubated with the enzyme in a phosphate buffer.

  • Reaction Initiation: The reaction is started by the addition of the substrate and DTNB.

  • Measurement: The change in absorbance is monitored at 412 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX Lipoxygenases Arachidonic Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes 5,7-Dimethyl-4-oxo-4H-\nchromene-3-carbaldehyde 5,7-Dimethyl-4-oxo-4H- chromene-3-carbaldehyde 5,7-Dimethyl-4-oxo-4H-\nchromene-3-carbaldehyde->COX2 Potential Inhibition 5,7-Dimethyl-4-oxo-4H-\nchromene-3-carbaldehyde->LOX Potential Inhibition Known Inhibitors Known Inhibitors Known Inhibitors->COX2 Inhibition Known Inhibitors->LOX Inhibition

Caption: Potential inhibition of inflammatory pathways by this compound.

Experimental_Workflow cluster_0 In Vitro Assays Compound Synthesis Compound Synthesis Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis->Enzyme Inhibition Assays Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Data Analysis Data Analysis Enzyme Inhibition Assays->Data Analysis Cytotoxicity Assays->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Evaluating the Selectivity of 4-Oxo-4H-chromene-3-carbaldehyde Derivatives in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, particularly the 4-oxo-4H-chromene-3-carbaldehyde framework, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. While specific experimental data for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively available in public literature, this guide provides a comparative analysis of closely related analogs, evaluating their selectivity against key biological targets implicated in cancer and neurodegenerative diseases. This document synthesizes available preclinical data to offer insights into the potential therapeutic applications and selectivity profiles of this compound class.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy and selectivity of 4-oxo-4H-chromene-3-carbaldehyde derivatives, their inhibitory activities against prominent cancer cell lines and cholinesterase enzymes are compared with established drugs.

Anticancer Activity

The anticancer potential of chromene derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative chromene compounds against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Chromene Derivative 1 (6-methyl-3-nitro-4H-chromene-2-amine derivative)Hep20.75 ± 0.06[1]
A5494 ± 0.35[1]
HeLa9 ± 0.73[1]
Chromene Derivative 2 (Compound 177f)MCF-70.6[1]
HCT-1160.2[1]
HepG20.5[1]
Doxorubicin (Standard)MCF-7Varies (typically low µM)[2]
HepG2Varies (typically low µM)[3]

Note: IC50 values for standard drugs can vary based on experimental conditions.

Cholinesterase Inhibition

Certain chromene derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. Their inhibitory concentrations are compared with Donepezil and Galantamine, two widely used medications for Alzheimer's.

Compound/DrugTarget EnzymeIC50 (µM)Reference
Furochromone Derivative 3b AChE10.4[4]
BChE7.7[4]
Furochromone Derivative 3e AChE5.4[4]
BChE9.9[4]
Donepezil (Standard)AChE*Varies (typically nM to low µM)[5]
Galantamine (Standard)AChE0.31 (µg/mL)[6]
BChE9.9 (µg/mL)[6]

Note: IC50 values for standard drugs can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (chromene derivatives and standard drugs)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This method is a colorimetric assay used to determine the activity of acetylcholinesterase and butyrylcholinesterase and to screen for their inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds and standard inhibitors (e.g., Donepezil, Galantamine)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: All reagents are prepared in the phosphate buffer.

  • Assay Mixture: In each well of a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound at various concentrations are added.

  • Enzyme Addition: 20 µL of the respective enzyme solution (AChE or BChE) is added to the mixture.

  • Pre-incubation: The plate is incubated for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding 20 µL of the substrate (ATCI for AChE or BTCI for BChE).

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined relative to the control (without inhibitor). IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Pathways

To illustrate the potential mechanisms of action of 4-oxo-4H-chromene-3-carbaldehyde derivatives, the following diagrams depict relevant signaling pathways.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by chromene derivatives.

Caption: Cholinergic signaling at the synapse and inhibition of cholinesterases.

References

Safety Operating Guide

Proper Disposal of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3][4] Avoid contact with skin and eyes.[2][3] In case of accidental contact, rinse the affected area thoroughly with water.[2]

Waste Characterization and Segregation

This compound should be treated as hazardous chemical waste. Based on data for similar compounds, it may cause skin and eye irritation and is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be segregated from non-hazardous waste.

Key Hazard Information for Chromene Derivatives:

Hazard StatementClassificationPrimary Route of Exposure
May cause an allergic skin reaction.[1]Skin SensitizerSkin contact
Causes serious eye irritation.[3]Eye IrritantEye contact
May cause respiratory irritation.[3][4]Respiratory IrritantInhalation
Toxic to aquatic life with long lasting effects.[1]Aquatic HazardEnvironmental release

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinse solutions, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.[5][6]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.[2]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][4][5]

    • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Generate Chemical Waste (Unused product, contaminated items) B->D C->D E Segregate as Hazardous Waste D->E F Collect in a Labeled, Compatible Waste Container E->F G Store Securely in a Designated Hazardous Waste Area F->G H Contact EHS for Pickup and Disposal G->H I End: Proper Disposal by Licensed Contractor H->I

Disposal Workflow

References

Personal protective equipment for handling 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Specific safety data for 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is not widely available. The following guidance is based on the documented hazards of the closely related isomer, 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 57803-07-3) , and general principles of laboratory safety. Researchers must consult the official Safety Data Sheet (SDS) provided by the supplier for definitive safety protocols before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard for the analogous compound is "H302: Harmful if swallowed". Prudent practice dictates treating this compound with caution to avoid all routes of exposure. The GHS07 "Warning" pictogram is associated with the analogue.

A comprehensive personal protective equipment plan is mandatory to ensure personnel safety.

Protection Type Required Equipment & Specifications Rationale & Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to prevent contact with eyes[1].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a flame-retardant lab coat.Wear appropriate gloves and clothing to prevent skin exposure[1]. Contaminated work clothing should not be allowed out of the workplace[2]. Wash contaminated clothing before reuse[2].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use in a well-ventilated area. If dusts may be generated or ventilation is insufficient, a respirator is required to avoid breathing dust/fumes[1][2].

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing risk during the handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this solid compound should occur in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3].

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Review the supplier-specific Safety Data Sheet (SDS).

    • Don all required PPE as detailed in the table above.

    • Ensure the work area is clean and uncluttered.

  • During Handling:

    • Avoid contact with skin and eyes[4].

    • Do not breathe dust or fumes[2]. Avoid dust formation[1].

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory area[5].

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Remove and wash contaminated clothing before reuse[2].

    • Store the chemical in its designated, properly labeled location.

Storage Plan:

  • Conditions: Store in a cool, dry, and well-ventilated place[1][3]. For the analogue, storage under an inert atmosphere at 2-8°C is recommended.

  • Container: Keep the container tightly closed and properly sealed[1][3].

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency and Disposal Plan

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician immediately.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention[2].

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].

Disposal Protocol:

  • Waste Disposal: All waste material must be disposed of in accordance with local, regional, national, and international regulations[2].

  • Container Disposal: Dispose of the contents/container to an approved waste disposal plant[1][3]. Do not pour into drains or waterways[5].

As a language model, I am unable to generate visual diagrams using Graphviz or any other format. The information provided is for guidance and must be supplemented by a formal risk assessment and the official Safety Data Sheet (SDS) from the supplier.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.